5-Bromo-4-methylpyridine-2,3-diamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-methylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-3-4(7)2-10-6(9)5(3)8/h2H,8H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWHWEYTENZRRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435870 | |
| Record name | 5-bromo-4-methylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41230-93-7 | |
| Record name | 5-bromo-4-methylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-4-methylpyridine-2,3-diamine chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-methylpyridine-2,3-diamine is a heterocyclic organic compound of significant interest in medicinal chemistry and agrochemical research. Its structure, featuring a pyridine ring substituted with two amino groups, a bromine atom, and a methyl group, provides a versatile scaffold for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its relevance in the context of kinase inhibition in cancer therapy.
Chemical and Physical Properties
The following tables summarize the key chemical and physical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 41230-93-7 | [1][2][3] |
| Molecular Formula | C₆H₈BrN₃ | [1][2] |
| Molecular Weight | 202.05 g/mol | [1][2] |
| IUPAC Name | This compound | |
| Synonyms | 2,3-Diamino-5-bromo-4-picoline | [3] |
| Physical Property | Value | Reference(s) |
| Melting Point | 161-162 °C | |
| Boiling Point | 331.2 °C at 760 mmHg (Predicted) | |
| Density | 1.688 g/cm³ (Predicted) | |
| Flash Point | 154.1 °C | |
| Solubility | Data not available | |
| Appearance | Solid | |
| Storage Conditions | 2-8°C, under inert gas, light-proof | [1] |
Synthesis
A plausible synthetic route to this compound involves the reduction of the corresponding nitro-amino precursor, 5-Bromo-4-methyl-3-nitropyridin-2-amine.
Experimental Protocol: Reduction of 5-Bromo-4-methyl-3-nitropyridin-2-amine
This protocol is a generalized procedure for the reduction of a nitro group on a pyridine ring using iron powder in the presence of an acid.
Materials:
-
5-Bromo-4-methyl-3-nitropyridin-2-amine
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (or another suitable solvent)
-
Water
-
Sodium bicarbonate (or other suitable base)
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (or other suitable drying agent)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Stir bar
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-Bromo-4-methyl-3-nitropyridin-2-amine (1.0 eq) and a suitable solvent such as ethanol.
-
Add iron powder (excess, e.g., 5-10 eq) to the suspension.
-
Slowly add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Redissolve the residue in an extraction solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Spectral Data
Biological Relevance and Signaling Pathways
This compound is a valuable building block for the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics.[1] Kinases are enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers.
One of the key signaling pathways implicated in cancer is the PI3K/Akt pathway. Inhibitors developed from pyridine-based scaffolds can potentially target kinases within this pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical intracellular pathway that is activated by various growth factors and cytokines. Its activation leads to cell proliferation, survival, and growth. Aberrant activation of this pathway is frequently observed in various human cancers.
Conclusion
This compound is a key chemical intermediate with significant potential for the development of novel pharmaceuticals, particularly kinase inhibitors for cancer therapy. This guide provides essential chemical and physical data, a plausible synthetic route, and context for its application in targeting critical cellular signaling pathways. Further research into its derivatives is warranted to explore their full therapeutic potential.
References
An In-depth Technical Guide to 5-Bromo-4-methylpyridine-2,3-diamine (CAS Number: 41230-93-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-methylpyridine-2,3-diamine is a substituted pyridinediamine that serves as a crucial building block in the synthesis of a variety of heterocyclic compounds, particularly those with applications in medicinal chemistry. Its unique arrangement of amino groups, a bromine atom, and a methyl group on the pyridine ring offers multiple sites for chemical modification, making it a versatile intermediate for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis pathway with experimental protocols, and insights into its applications in drug discovery, with a focus on the synthesis of biologically active imidazo[4,5-b]pyridine derivatives.
Physicochemical and Spectroscopic Data
A summary of the available quantitative data for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 41230-93-7 | |
| Molecular Formula | C₆H₈BrN₃ | |
| Molecular Weight | 202.05 g/mol | |
| Density | 1.7 g/cm³ (Predicted) | |
| Boiling Point | 331.2 °C at 760 mmHg (Predicted) | |
| ¹H-NMR (300 MHz, DMSO-d6) | δ 7.37 (s, 1H), 5.49 (s, 2H), 4.39 (s, 2H), 2.07 (s, 3H) | [1] |
| Storage Conditions | 2-8°C, Keep in dark place, inert atmosphere | |
| Safety Information | Hazard Statements: H315, H319, H335 |
Synthesis
The synthesis of this compound is a multi-step process that typically begins with the commercially available 2-amino-4-methylpyridine. The overall synthetic pathway involves bromination, nitration, and subsequent reduction of the nitro group.
References
An In-depth Technical Guide to 5-Bromo-4-methylpyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 5-Bromo-4-methylpyridine-2,3-diamine, including its molecular properties, potential synthetic routes, and applications in medicinal chemistry. This document is intended for an audience with a technical background in organic chemistry and drug discovery.
Core Molecular Data
This compound is a substituted pyridine derivative. Its chemical structure features a pyridine ring with bromo, methyl, and two amino functional groups, making it a valuable intermediate in the synthesis of more complex molecules.
| Property | Value |
| Molecular Formula | C₆H₈BrN₃ |
| Molecular Weight | 202.05 g/mol |
| CAS Number | 41230-93-7 |
| Appearance | Not specified in available data |
| Melting Point | Not specified in available data |
| Boiling Point | Not specified in available data |
| Density | 1.688 g/cm³ |
Synthesis and Experimental Protocols
Hypothetical Synthesis Protocol: Reduction of a Nitro-Amino Precursor
This protocol is a representative example and would require optimization.
Objective: To synthesize this compound from a suitable 2-amino-3-nitro-4-methyl-5-bromopyridine precursor.
Materials:
-
2-Amino-3-nitro-4-methyl-5-bromopyridine
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water (H₂O)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the 2-amino-3-nitro-4-methyl-5-bromopyridine precursor in a mixture of methanol and water.
-
Addition of Reducing Agents: Add iron powder and a catalytic amount of ammonium chloride or hydrochloric acid to the suspension.
-
Reaction: Heat the mixture to reflux under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the methanol. Neutralize the aqueous residue with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield this compound.
Potential Applications in Drug Discovery
Substituted pyridines are crucial scaffolds in medicinal chemistry. The presence of two adjacent amino groups and a bromine atom makes this compound a versatile building block for the synthesis of heterocyclic compounds with potential biological activity.
Notably, this compound has been utilized in the synthesis of inhibitors for deubiquitylating enzymes (DUBs), such as ubiquitin C-terminal hydrolase 30 (USP30). DUBs are involved in various cellular processes, and their inhibition is a therapeutic strategy for conditions like mitochondrial dysfunction and cancer.
The diamino functionality allows for the construction of fused heterocyclic systems, while the bromine atom is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce molecular diversity.
Visualized Workflows and Pathways
Diagram 1: Hypothetical Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Diagram 2: Application in Inhibitor Synthesis
Caption: A logical flow demonstrating the use of the core compound in synthesizing bioactive molecules.
A Technical Guide to the Structure Elucidation of 5-Bromo-4-methylpyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-methylpyridine-2,3-diamine is a heterocyclic organic compound of significant interest in medicinal chemistry. Its substituted pyridine scaffold serves as a crucial intermediate in the synthesis of complex pharmaceutical compounds, particularly in the development of targeted therapies like kinase inhibitors for cancer treatment.[1] The precise arrangement of its functional groups—two amino groups, a bromine atom, and a methyl group—allows for selective functionalization, making it a valuable building block for creating diverse and biologically active molecules.[1]
This technical guide provides a comprehensive framework for the structural elucidation of this compound. It outlines the expected spectroscopic data based on its known structure, details the experimental protocols required for its synthesis and characterization, and visualizes the logical workflow involved in confirming its molecular identity.
Core Molecular Data and Spectroscopic Analysis
The structural confirmation of this compound relies on a combination of modern spectroscopic techniques. While specific experimental data for this exact compound is not widely published, this section details the expected analytical data based on its structure and data from analogous compounds.
Key Molecular Properties
The fundamental properties of the target compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₆H₈BrN₃ | [1] |
| Molecular Weight | 202.05 g/mol | [1] |
| CAS Number | 41230-93-7 | [1] |
| Canonical SMILES | CC1=C(C(=C(N=C1)N)N)Br | |
| Appearance | Expected to be a solid at room temperature |
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential for identifying the chemical environment of protons in the molecule. The expected spectrum in a solvent like DMSO-d₆ would show distinct signals for the aromatic proton, the two amino groups, and the methyl group.
Table 2.2: Expected ¹H NMR Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.75 | Singlet | 1H | H-6 (Pyridine) | Aromatic proton on the pyridine ring, deshielded by the ring current and adjacent nitrogen. |
| ~5.90 | Broad Singlet | 2H | C2-NH₂ | Protons of the amino group at position 2; chemical shift can vary with concentration and temperature. |
| ~4.80 | Broad Singlet | 2H | C3-NH₂ | Protons of the amino group at position 3; likely shifted upfield compared to the C2-amino group. |
| ~2.15 | Singlet | 3H | C4-CH₃ | Protons of the methyl group attached to the pyridine ring. |
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of the molecule. Six distinct signals are expected, corresponding to the six carbon atoms in the structure.
Table 2.3: Expected ¹³C NMR Data (DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150.0 | C-2 | Carbon attached to two nitrogen atoms, highly deshielded. |
| ~145.0 | C-6 | Aromatic CH carbon adjacent to the ring nitrogen. |
| ~138.0 | C-4 | Carbon bearing the methyl group. |
| ~125.0 | C-3 | Carbon attached to an amino group. |
| ~110.0 | C-5 | Carbon bearing the bromine atom, deshielded by the halogen. |
| ~16.0 | -CH₃ | Methyl group carbon, appearing in the typical aliphatic region. |
Mass Spectrometry
Mass spectrometry (MS) is used to determine the molecular weight and can reveal structural information through fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion is expected.
Table 2.4: Expected ESI-MS Data
| m/z Value | Ion | Description |
| 202/204 | [M+H]⁺ | Protonated molecular ion. The characteristic ~1:1 isotopic pattern is the definitive signature of the presence of one bromine atom (⁷⁹Br and ⁸¹Br). |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy helps identify the functional groups present in the molecule. The spectrum is expected to be dominated by vibrations from the N-H and C-N bonds of the amino groups and the aromatic ring stretches.
Table 2.5: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) |
| 3200 - 3000 | C-H Stretch | Aromatic C-H |
| 2980 - 2850 | C-H Stretch | Methyl (-CH₃) |
| 1640 - 1590 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C and C=N Stretch | Pyridine Ring |
| 1350 - 1250 | C-N Stretch | Aromatic Amine |
| 1100 - 1000 | C-Br Stretch | Aryl Bromide |
Experimental Protocols
Reproducible experimental methods are fundamental to chemical research. This section provides detailed protocols for a proposed synthesis of this compound and for its characterization using standard spectroscopic techniques.
Proposed Synthesis Protocol
This proposed two-step synthesis starts from the commercially available 5-Bromo-2-chloro-4-methyl-3-nitropyridine.
Step 1: Diamination of 5-Bromo-2-chloro-4-methyl-3-nitropyridine
-
Reaction Setup : In a sealed pressure vessel, dissolve 5-Bromo-2-chloro-4-methyl-3-nitropyridine (1.0 eq) in ethanol.
-
Ammonia Addition : Add a 7M solution of ammonia in methanol (5.0 eq).
-
Heating : Seal the vessel and heat the mixture to 80°C for 16-24 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to yield 5-Bromo-4-methyl-3-nitropyridin-2-amine.
Step 2: Reduction of the Nitro Group
-
Reaction Setup : Dissolve the product from Step 1 (1.0 eq) in a 4:1 mixture of methanol and water.
-
Reagent Addition : Add iron powder (2.5 eq) and ammonium chloride (2.5 eq).[2]
-
Heating : Heat the mixture to reflux (approximately 80°C) for 2-4 hours.[2]
-
Monitoring : Monitor the disappearance of the starting material by TLC.
-
Work-up : Upon completion, filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the filter cake with methanol.
-
Purification : Concentrate the filtrate under reduced pressure. Add water to precipitate the product. Collect the solid by suction filtration and dry under vacuum to obtain this compound.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup : Place the sample in a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition : Acquire a ¹H NMR spectrum with 16-32 scans and a ¹³C NMR spectrum with 1024-4096 scans.
-
Processing : Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation : Use an Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Analysis : Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
FT-IR Spectroscopy Protocol
-
Sample Preparation : Prepare a KBr pellet by thoroughly grinding 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade KBr.[3] Press the mixture into a transparent pellet using a hydraulic press.
-
Background Scan : Record a background spectrum of a pure KBr pellet.[3]
-
Sample Scan : Place the sample pellet in the spectrometer and record the FT-IR spectrum from 4000 to 400 cm⁻¹.[3]
-
Data Analysis : The final spectrum is presented as the ratio of the sample scan to the background scan.
Visualized Workflows and Pathways
Diagrams are essential for illustrating complex processes and relationships. The following visualizations, created using the DOT language, outline the logical workflow for structure elucidation and a hypothetical biological pathway relevant to the compound's application.
Caption: Logical workflow for the synthesis and structural confirmation.
Caption: Hypothetical kinase signaling pathway targeted by inhibitors.
References
Spectroscopic Characterization of Brominated Methylpyridine Diamine Isomers: A Technical Guide
Disclaimer: Direct, publicly available spectroscopic data (NMR, MS, IR) for 5-Bromo-4-methylpyridine-2,3-diamine is limited. This guide therefore presents a comprehensive analysis of a closely related isomer, 2-Amino-5-bromo-4-methylpyridine , to provide researchers, scientists, and drug development professionals with a valuable reference for the spectroscopic characterization of this class of compounds. The experimental methodologies described are broadly applicable to substituted pyridine derivatives.
Introduction
Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science. Their utility often stems from the precise arrangement of functional groups, which dictates their biological activity and physical properties. This compound and its isomers, such as 2-Amino-5-bromo-4-methylpyridine, are key intermediates in the synthesis of kinase inhibitors and other therapeutic agents. A thorough understanding of their structure and purity, confirmed by spectroscopic methods, is paramount for their application.
This technical guide details the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for 2-Amino-5-bromo-4-methylpyridine. It includes detailed experimental protocols and visual workflows to aid in the characterization of these and similar molecules.
Spectroscopic Data Summary
The following sections summarize the key spectroscopic data obtained for 2-Amino-5-bromo-4-methylpyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopic Data of 2-Amino-5-bromo-4-methylpyridine
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.08 | Singlet | 1H | H-6 (Pyridine) |
| 6.41 | Singlet | 1H | H-3 (Pyridine) |
| 4.48 | Singlet | 2H | -NH₂ (Amino) |
| 2.28 | Singlet | 3H | -CH₃ (Methyl) |
Note: Data acquired in deuterated chloroform (CDCl₃).
¹³C NMR Spectroscopic Data
| Functional Group | Expected Chemical Shift (δ, ppm) |
| Pyridine C-Br | 110 - 125 |
| Pyridine C-NH₂ | 155 - 165 |
| Pyridine C-CH₃ | 145 - 155 |
| Pyridine CH | 110 - 140 |
| Methyl C | 15 - 25 |
Mass Spectrometry (MS)
Mass spectrometry of 2-Amino-5-bromo-4-methylpyridine confirms the molecular weight and reveals a characteristic isotopic pattern due to the presence of bromine.
| m/z Value | Ion | Description |
| 188 | [M+H]⁺ | Protonated molecular ion |
| 186/188 | [M]⁺˙ | Molecular ion exhibiting the characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) |
Infrared (IR) Spectroscopy
The FT-IR spectrum of 2-Amino-5-bromo-4-methylpyridine provides information on its functional groups and molecular vibrations.[1]
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3400 - 3300 | N-H stretching (amino group) |
| 3150 - 2850 | C-H stretching (aromatic and methyl) |
| 1600 - 1450 | C=C and C=N ring stretching (pyridine) |
| 1450 - 1350 | C-H bending (methyl group) |
| 1150 - 900 | C-H in-plane and out-of-plane bending |
| Below 700 | C-Br stretching |
Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.
NMR Spectroscopy (General Protocol)
Sample Preparation:
-
Weigh 5-10 mg of the organic compound into a clean, dry vial.
-
Add 0.7 - 1.0 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Gently agitate the vial to ensure the sample is fully dissolved.
-
If any solid remains, filter the solution or carefully transfer the supernatant to a clean NMR tube.
-
The final solution depth in the NMR tube should be approximately 4-5 cm.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve high resolution.
-
Tune the probe for the desired nucleus (¹H or ¹³C) to maximize signal-to-noise.
-
Acquire the spectrum using appropriate parameters (e.g., pulse sequence, acquisition time, relaxation delay). For quantitative ¹H NMR, a longer relaxation delay (5x the longest T₁ relaxation time) is necessary. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.
Mass Spectrometry (Electrospray Ionization - ESI)
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Set the mass spectrometer to acquire data in positive or negative ion mode, depending on the analyte's properties. For aminopyridines, positive ion mode is generally preferred.
-
Acquire data over a suitable mass range (e.g., m/z 50-500) to observe the molecular ion and potential fragment ions.
FT-IR Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Place a small amount of the solid sample (approximately 1-2 mg) in an agate mortar.
-
Add about 100-200 mg of spectroscopic grade, dry potassium bromide (KBr) powder.
-
Thoroughly grind and mix the sample and KBr to create a homogeneous dispersion.
-
Transfer the mixture to a pellet die and apply pressure (approximately 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
Data Acquisition:
-
Record a background spectrum of a pure KBr pellet.
-
Place the sample pellet in the spectrometer's sample holder.
-
Acquire the sample spectrum over the desired range (e.g., 4000–400 cm⁻¹) with a suitable resolution (typically 4 cm⁻¹). Co-adding multiple scans (e.g., 32 or 64) will improve the signal-to-noise ratio.
-
The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of spectroscopic analysis for the characterization of a novel substituted pyridine compound.
Caption: General workflow for the spectroscopic analysis of a synthesized compound.
Caption: Logical relationship between spectroscopic techniques and structural information.
References
Technical Guide: Solubility Profile of 5-Bromo-4-methylpyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
5-Bromo-4-methylpyridine-2,3-diamine is a substituted pyridine derivative that serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the pharmaceutical and agrochemical industries[1]. Its utility as a building block for more complex molecules underscores the importance of understanding its fundamental physicochemical properties, with solubility being a primary determinant of its handling, formulation, and bioavailability in potential downstream applications[1]. Poor aqueous solubility can be a significant impediment in drug development, affecting absorption and leading to unreliable outcomes in biological assays.
Physicochemical Properties
A summary of the available physicochemical data for this compound is presented in Table 1. It is important to note the conspicuous absence of experimentally determined solubility data in the current body of scientific literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 41230-93-7 | [2] |
| Molecular Formula | C₆H₈BrN₃ | [2] |
| Molecular Weight | 202.05 g/mol | [2] |
| Solubility | No data available | [3] |
| Storage Conditions | Keep in a dark place, inert atmosphere, 2-8°C | [2] |
For context, a related compound, 2,3-Diaminopyridine, is reported to be soluble in water[4][5][6]. However, the introduction of a bromine atom and a methyl group in this compound will influence its solubility characteristics, likely decreasing its aqueous solubility due to an increase in lipophilicity.
Experimental Protocols for Solubility Determination
To address the absence of solubility data, this section provides detailed methodologies for determining the kinetic and thermodynamic solubility of this compound. These protocols are standard in the pharmaceutical industry for characterizing new chemical entities.
Kinetic Solubility Assay
Kinetic solubility is a measure of how quickly a compound dissolves and is often determined by the point of precipitation from a stock solution (typically in DMSO) upon addition to an aqueous buffer. It is a high-throughput method suitable for early drug discovery screening[7][8][9][10].
Protocol: Nephelometric Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a clear-bottom 96-well plate pre-filled with a larger volume (e.g., 198 µL) of a selected aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Shake the plate for a predetermined period, typically 1 to 2 hours, at a constant temperature (e.g., 25°C).
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.
Thermodynamic (Equilibrium) Solubility Assay
Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. This measurement is more time-consuming but provides a more accurate representation of a compound's solubility, crucial for later-stage development and formulation[9][10][11].
Protocol: Shake-Flask Method
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, PBS pH 7.4). Ensure there is undissolved solid present.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is commonly used.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.45 µm PVDF).
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve with known concentrations of the compound must be prepared in the same solvent system for accurate quantification.
-
Data Reporting: The determined concentration is reported as the thermodynamic solubility, typically in µg/mL or µM.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Kinetic Solubility Determination.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
While direct, quantitative solubility data for this compound is currently absent from the scientific literature, this guide provides the necessary framework for researchers to determine this critical parameter. By employing the detailed experimental protocols for both kinetic and thermodynamic solubility, scientists in drug discovery and development can effectively characterize this compound. The resulting data will be invaluable for guiding its use in synthesis, assessing its potential for formulation, and predicting its behavior in biological systems, thereby enabling its effective application in the development of new pharmaceuticals and agrochemicals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 41230-93-7|this compound|BLD Pharm [bldpharm.com]
- 3. acrospharma.co.kr [acrospharma.co.kr]
- 4. rvrlabs.com [rvrlabs.com]
- 5. 2,3-Diaminopyridine CAS#: 452-58-4 [m.chemicalbook.com]
- 6. 2,3-Diaminopyridine 95 452-58-4 [sigmaaldrich.com]
- 7. Solubility Test | AxisPharm [axispharm.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Bromo-4-methylpyridine-2,3-diamine
This technical guide provides a comprehensive overview of the safety, handling, and known properties of 5-Bromo-4-methylpyridine-2,3-diamine, a chemical compound pertinent to researchers, scientists, and professionals in drug development. The information is compiled from available Safety Data Sheets (SDS) and chemical databases.
Chemical Identification and Properties
This compound is a substituted pyridine derivative. While specific experimental data for this compound is limited, the following tables summarize its known identifiers and properties.
Table 1: Chemical Identifiers
| Identifier | Value |
| Product Name | This compound |
| CAS Number | 41230-93-7[1] |
| Molecular Formula | C₆H₇BrN₂ |
| Molecular Weight | 187.04 g/mol [2][3] |
| Synonyms | 5-bromo-4-methyl-pyridine-2,3-diamine[4] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical State | Solid |
| Melting Point | No data available |
| Boiling Point | No data available |
| Flash Point | Not applicable |
| Solubility | No data available |
| Density | No data available |
| Vapor Pressure | No data available |
| Autoignition Temperature | No data available |
Hazard Identification and Safety
The GHS hazard classification for this compound is not fully established in the provided search results. However, related compounds with similar structures exhibit acute toxicity, skin irritation, and serious eye irritation[2][5]. Therefore, it is prudent to handle this compound with a high degree of caution.
Table 3: GHS Hazard Information (Inferred from related compounds)
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4[2] |
| Skin Corrosion/Irritation | Category 2[5] |
| Serious Eye Damage/Eye Irritation | Category 2[5] |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system)[5] |
Hazard Statements (Inferred):
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Precautionary Statements (Inferred):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6]
-
P270: Do not eat, drink or smoke when using this product.[7]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[5][6][7]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5][6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]
Caption: Hazard Identification and Response Workflow.
Experimental Protocols
First-Aid Measures
In case of exposure to this compound, the following first-aid measures should be taken[4]:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4][5]
-
In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[4][5]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][5]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]
Handling and Storage
-
Precautions for safe handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[5][8]
-
Conditions for safe storage: Store in a cool place. Keep container tightly closed in a dry and well-ventilated place.[5][6][8]
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is recommended[4][5]:
-
Eye/face protection: Safety glasses with side-shields conforming to EN166.[4]
-
Skin protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.
-
Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
-
Respiratory protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).
Accidental Release Measures
In the event of a spill or accidental release, the following protocol should be followed:
-
Personal precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[4][5][8]
-
Environmental precautions: Do not let product enter drains.[4][8]
-
Methods for cleaning up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[4][5][8]
Caption: Accidental Release Response Workflow.
Toxicological and Ecological Information
Table 4: Toxicological Data
| Exposure Route | Result |
| Oral | No data available[4] |
| Inhalation | No data available[4] |
| Dermal | No data available[4] |
| Skin corrosion/irritation | No data available |
| Serious eye damage/eye irritation | No data available |
| Respiratory or skin sensitization | No data available |
| Germ cell mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive toxicity | No data available |
| Specific target organ toxicity - single exposure | No data available |
| Specific target organ toxicity - repeated exposure | No data available |
| Aspiration hazard | No data available |
Table 5: Ecological Data
| Test | Result |
| Toxicity to fish | No data available[4] |
| Toxicity to daphnia and other aquatic invertebrates | No data available[4] |
| Toxicity to algae | No data available[4] |
| Persistence and degradability | No data available[4] |
| Bioaccumulative potential | No data available[4] |
| Mobility in soil | No data available[4] |
Stability and Reactivity
-
Reactivity: No data available.[4]
-
Chemical stability: No data available.[4]
-
Possibility of hazardous reactions: No data available.[4]
-
Conditions to avoid: No data available.[4]
-
Incompatible materials: No data available.[4]
-
Hazardous decomposition products: No data available.[4]
Disposal Considerations
-
Product: Offer surplus and non-recyclable solutions to a licensed disposal company.
-
Contaminated packaging: Dispose of as unused product.[8]
It is the responsibility of the user to comply with all applicable federal, state, and local regulations for the proper handling and disposal of this chemical.[8]
References
- 1. This compound | [frontierspecialtychemicals.com]
- 2. 5-Bromo-4-methylpyridin-3-amine | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-氨基-5-溴-4-甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. spectrumchemical.com [spectrumchemical.com]
An In-depth Technical Guide to the Theoretical Properties of 5-Bromo-4-methylpyridine-2,3-diamine
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the theoretical and known properties of the heterocyclic compound 5-Bromo-4-methylpyridine-2,3-diamine . Given the limited availability of direct experimental and computational data for this specific molecule, this document leverages information on structurally similar compounds to provide a comprehensive profile. It is intended to serve as a valuable resource for those involved in medicinal chemistry, particularly in the fields of kinase inhibitor development and agrochemical research.
Core Molecular Properties
This compound (CAS Number: 41230-93-7) is a substituted pyridine derivative. Its structure, featuring two amino groups, a bromine atom, and a methyl group, makes it a versatile intermediate for chemical synthesis.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₈BrN₃ | [1] |
| Molecular Weight | 202.05 g/mol | [1] |
| CAS Number | 41230-93-7 | [1] |
| MDL Number | MFCD08062974 | [1] |
| Canonical SMILES | CC1=C(C(=C(Br)C=N1)N)N | Inferred |
| InChI Key | Inferred | Inferred |
| Appearance | Expected to be a solid | N/A |
| Storage Conditions | 2-8°C, under inert gas, protected from light | [1] |
Theoretical Physicochemical and Spectroscopic Data
Predicted Spectroscopic Data
The following table outlines the expected spectroscopic characteristics. These are estimations and would require experimental verification.
| Spectroscopy | Predicted Features |
| ¹H NMR | - A singlet for the aromatic proton on the pyridine ring. - A singlet for the methyl group protons. - Two broad singlets for the protons of the two amino groups. |
| ¹³C NMR | - Six distinct signals corresponding to the six carbon atoms of the pyridine ring and the methyl group. |
| IR Spectroscopy | - N-H stretching vibrations for the primary amine groups (typically in the 3300-3500 cm⁻¹ region). - C-H stretching for the aromatic and methyl groups. - C=C and C=N stretching vibrations characteristic of the pyridine ring. - C-Br stretching vibration at lower wavenumbers. |
| Mass Spectrometry | - A molecular ion peak (M⁺) showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). |
Computational Chemistry Predictions (Theoretical)
Density Functional Theory (DFT) calculations, commonly employed for similar pyridine derivatives, would provide valuable insights into the electronic structure and reactivity of this compound. Based on studies of related compounds, the following properties can be anticipated.[3]
| Computational Property | Theoretical Prediction |
| HOMO-LUMO Energy Gap | A relatively small energy gap, suggesting high chemical reactivity and potential for biological activity. |
| Molecular Electrostatic Potential (MEP) | Negative potential (red/yellow) would be concentrated around the nitrogen atom of the pyridine ring and the amino groups, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be located around the hydrogen atoms of the amino groups. |
| Dipole Moment | The molecule is expected to possess a significant dipole moment due to the presence of electronegative nitrogen and bromine atoms and the polar amino groups. |
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not published, a plausible synthetic route can be inferred from established methods for preparing 2,3-diaminopyridines.[4] The most likely pathway involves the reduction of an amino-nitro precursor.
Proposed Synthesis of this compound
This proposed protocol is hypothetical and would require optimization.
Objective: To synthesize this compound by reduction of 5-Bromo-4-methyl-3-nitropyridin-2-amine.
Materials:
-
5-Bromo-4-methyl-3-nitropyridin-2-amine
-
Reducing agent (e.g., Iron powder, Tin(II) chloride)
-
Solvent (e.g., Ethanol, Acetic acid)
-
Acid (e.g., Hydrochloric acid)
-
Base for neutralization (e.g., Sodium hydroxide)
-
Standard laboratory glassware and purification apparatus (e.g., for filtration and chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 5-Bromo-4-methyl-3-nitropyridin-2-amine and the chosen reducing agent (e.g., iron powder) in a suitable solvent (e.g., a mixture of ethanol and water).
-
Acidification: Add a catalytic amount of acid (e.g., concentrated hydrochloric acid) to initiate the reduction.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and filter to remove the solid catalyst.
-
Neutralization and Extraction: Neutralize the filtrate with a base (e.g., sodium hydroxide solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers, evaporate the solvent, and purify the crude product by a suitable method such as column chromatography or recrystallization.
Caption: A proposed workflow for the synthesis of this compound.
Role in Drug Development: A Scaffold for Kinase Inhibitors
This compound is described as a key intermediate in the development of kinase inhibitors for cancer treatment.[1] The aminopyridine scaffold is a well-established pharmacophore that often interacts with the hinge region of the ATP-binding pocket of kinases. The presence of the bromine atom provides a handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, to introduce various substituents that can enhance potency and selectivity.[4]
Generalized Kinase Inhibition Signaling Pathway
Derivatives of aminopyridines are known to target various kinases involved in cancer cell proliferation and survival. The diagram below illustrates a generalized signaling pathway where a kinase is a critical node, and how an inhibitor developed from a scaffold like this compound might function.
Caption: Generalized signaling pathway illustrating the role of a target kinase and its inhibition.
Conclusion
This compound is a promising, albeit under-characterized, building block for the synthesis of biologically active molecules. Its structural features suggest high reactivity and suitability for creating diverse chemical libraries for drug discovery and agrochemical development. While direct experimental data is sparse, this guide provides a robust theoretical framework based on the properties of closely related compounds. Further experimental and computational studies on this specific molecule are warranted to fully elucidate its properties and unlock its potential in various fields of chemical research.
References
An In-depth Technical Guide to 5-Bromo-4-methylpyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 5-Bromo-4-methylpyridine-2,3-diamine, a key intermediate in pharmaceutical and agrochemical research.
Core Compound Properties
This compound is a substituted pyridine derivative with the following key characteristics:
| Property | Value | Source |
| CAS Number | 41230-93-7 | [1][2][3] |
| Molecular Formula | C₆H₈BrN₃ | [1][3] |
| Molecular Weight | 202.05 g/mol | [1][3] |
| Physical Form | Solid | [2] |
| Storage Conditions | 0-8°C, Keep in dark place, inert atmosphere | [1][2] |
Historical Context and Discovery
While the specific historical details of the first synthesis of this compound are not extensively documented in readily available literature, its development is intrinsically linked to the broader exploration of substituted pyridines in medicinal chemistry. The pyridine scaffold is a well-established pharmacophore present in numerous approved drugs[4]. The synthesis of pyridine derivatives, particularly those with amino and halogen substituents, has been a focus of research for creating diverse chemical libraries for drug discovery.
The general strategy for synthesizing 2,3-diaminopyridines often involves the reduction of a corresponding 2-amino-3-nitropyridine precursor[4][5][6]. This approach has been documented for the synthesis of related compounds like 2,3-diaminopyridine and 2,3-diamino-5-bromopyridine[6][7]. The synthesis of the target compound likely emerged from the application of these established methods to a 4-methyl substituted pyridine starting material. Its utility as a building block in the synthesis of potential anti-cancer agents and other therapeutic compounds has been noted[1].
Synthetic Pathway
A plausible and efficient synthetic route to this compound involves a multi-step process starting from 2-amino-4-methylpyridine. The key intermediate in this pathway is 2-amino-5-bromo-3-nitro-4-methylpyridine.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following protocols are based on established procedures for analogous compounds and represent a likely method for the synthesis of this compound.
This step involves the electrophilic bromination of 2-amino-4-methylpyridine.
Materials and Reagents:
-
2-Amino-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Water (deionized)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-methylpyridine in acetonitrile.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add N-Bromosuccinimide (NBS) portion-wise to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-bromo-4-methylpyridine.
Quantitative Data for 2-Amino-5-bromo-4-methylpyridine:
| Property | Value | Source |
| CAS Number | 98198-48-2 | [8] |
| Molecular Formula | C₆H₇BrN₂ | [8] |
| Molecular Weight | 187.04 g/mol | [8] |
| Melting Point | 148-151 °C | [9] |
| Appearance | Light yellow crystalline solid | [8] |
This step involves the nitration of the brominated intermediate.
Materials and Reagents:
-
2-Amino-5-bromo-4-methylpyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Hydroxide solution
Procedure:
-
In a flask, carefully add 2-amino-5-bromo-4-methylpyridine to concentrated sulfuric acid at a low temperature (0-5°C).
-
Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise to the solution, maintaining the low temperature.
-
After the addition is complete, allow the mixture to stir at room temperature and then gently heat to around 50°C for a few hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a sodium hydroxide solution to precipitate the product.
-
Filter the yellow solid, wash with water, and dry to obtain 2-amino-5-bromo-3-nitro-4-methylpyridine.
Quantitative Data for 2-Amino-5-bromo-3-nitro-4-methylpyridine:
| Property | Value | Source |
| CAS Number | 100367-40-6 | [10] |
| Molecular Formula | C₆H₆BrN₃O₂ | [10] |
| Molecular Weight | 232.03 g/mol | [10] |
| Melting Point | 160-164 °C | [10] |
| Appearance | Yellow solid | [6] |
This final step is the reduction of the nitro group to an amino group.
Materials and Reagents:
-
2-Amino-5-bromo-3-nitro-4-methylpyridine
-
Reduced Iron powder
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, suspend 2-amino-5-bromo-3-nitro-4-methylpyridine in a mixture of ethanol and water.
-
Add reduced iron powder to the suspension.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux with vigorous stirring for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the hot reaction mixture through celite to remove the iron catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The residue can be purified by recrystallization from water or another suitable solvent to yield this compound.
Logical Relationship Diagram
Caption: Logical flow of the synthetic process.
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals[1]. The two adjacent amino groups provide a reactive handle for the construction of fused heterocyclic ring systems, such as imidazopyridines, which are known to possess a wide range of biological activities. The bromo substituent offers a site for further functionalization through various cross-coupling reactions, allowing for the introduction of diverse molecular fragments. This versatility makes it a key building block for the development of novel kinase inhibitors, anti-cancer agents, and other potential therapeutic compounds[1].
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 41230-93-7 [sigmaaldrich.com]
- 3. appchemical.com [appchemical.com]
- 4. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 5. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. CN103664762A - Method for preparing 2,3-diamino pyridine - Google Patents [patents.google.com]
- 10. chembk.com [chembk.com]
In-Depth Technical Guide to 5-Bromo-4-methylpyridine-2,3-diamine: Synthesis, Analysis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-4-methylpyridine-2,3-diamine, a key building block in the synthesis of biologically active molecules. This document details its commercial availability, experimental protocols for its synthesis and analysis, and its application in the development of kinase inhibitors targeting critical signaling pathways in cancer and other diseases.
Commercial Availability
This compound (CAS No. 41230-93-7) is commercially available from a variety of suppliers, catering to research and development needs. The compound is typically offered in various quantities with purity specifications suitable for synthetic chemistry and drug discovery applications.
| Supplier | Catalog Number | Purity | Available Quantities |
| Frontier Specialty Chemicals | CAPOB13672 | >95% | Gram quantities |
| MySkinRecipes | 144052 | 97% | 250mg, 1g, 5g, 25g |
| Chem-Impex International | 27698 | >98% | 1g, 5g, 10g |
| BLD Pharm | BD159141 | >97% | Inquire for details |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reduction of a nitro-substituted precursor, 5-Bromo-4-methyl-3-nitropyridin-2-amine.
Experimental Protocol: Reduction of 5-Bromo-4-methyl-3-nitropyridin-2-amine
Objective: To synthesize this compound via the reduction of the corresponding nitro compound.
Materials:
-
5-Bromo-4-methyl-3-nitropyridin-2-amine
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Celite®
-
Silica gel for column chromatography
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
To a suspension of 5-Bromo-4-methyl-3-nitropyridin-2-amine (700.0 mg, 3.02 mmol) and iron powder (1680.0 mg, 30.20 mmol) in a mixture of ethanol (2.8 mL) and water (0.7 mL), add a catalytic amount of concentrated hydrochloric acid (50.0 μL).[1]
-
Stir the resulting suspension vigorously and heat to 100°C for 30 minutes.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the iron residues.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the residue by column chromatography on silica gel using a mobile phase of methanol in dichloromethane (e.g., 1:40 v/v).[1]
-
Collect the fractions containing the desired product and evaporate the solvent to yield 5-bromo-4-methylpyridin-2,3-diamine as a brown solid (yield: 550.0 mg, 90%).[1]
Caption: Synthetic workflow for this compound.
Analytical Characterization
The identity and purity of this compound are typically confirmed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
A general reverse-phase HPLC method can be adapted for the analysis of this compound.
Illustrative HPLC Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: This is a representative method and may require optimization for specific instrumentation and sample matrices.
Caption: General workflow for HPLC analysis.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Application in Drug Discovery: Synthesis of Kinase Inhibitors
This compound is a valuable precursor for the synthesis of fused heterocyclic compounds, particularly imidazo[4,5-b]pyridines. These scaffolds are structurally analogous to purines and have been extensively investigated as inhibitors of various protein kinases, which play a crucial role in cell signaling pathways implicated in cancer and inflammatory diseases.
Synthesis of Imidazo[4,5-b]pyridine Derivatives
The condensation of this compound with aldehydes or carboxylic acids is a common strategy to construct the imidazo[4,5-b]pyridine core.
General Experimental Protocol: Condensation with an Aldehyde
-
Dissolve this compound in a suitable solvent such as ethanol.
-
Add the desired aldehyde to the solution.
-
The reaction can be promoted by the addition of an oxidizing agent or by heating under reflux.
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by filtration or extraction after an aqueous workup.
-
Further purification can be achieved by recrystallization or column chromatography.
Caption: Synthesis of imidazopyridine-based kinase inhibitors.
Targeting the TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is a key regulator of cell growth, differentiation, and apoptosis.[3] Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis.[3] Small molecule inhibitors of the TGF-β type I receptor (TGF-βRI), also known as ALK5, are of significant therapeutic interest.[4] Imidazo[4,5-b]pyridine derivatives synthesized from this compound are potential candidates for the development of such inhibitors.
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGF-βRII), which then recruits and phosphorylates TGF-βRI. The activated TGF-βRI, in turn, phosphorylates downstream signaling molecules, SMAD2 and SMAD3. These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes.[5]
Caption: Inhibition of the TGF-β signaling pathway.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of small molecule inhibitors targeting TGF-β ligand and receptor: Structures, mechanism, preclinical studies and clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural insights and clinical advances in small-molecule inhibitors targeting TGF-β receptor I - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-Bromo-4-methylpyridine-2,3-diamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-4-methylpyridine-2,3-diamine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a vicinal diamine and a bromine atom on a pyridine scaffold, allows for diverse functionalization and the synthesis of complex molecules with a wide range of biological activities. This document provides detailed application notes on its utility, particularly in the development of kinase inhibitors, and a comprehensive, step-by-step protocol for its multi-step synthesis from commercially available starting materials.
Application Notes
Brominated pyridine derivatives are crucial intermediates in the synthesis of pharmaceuticals. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the introduction of diverse substituents and the construction of complex molecular architectures.
The 2,3-diamine functionality is a common pharmacophore in kinase inhibitors. These two adjacent amino groups can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. Derivatives of this compound are of particular interest in the development of inhibitors for a variety of protein kinases implicated in oncology and other diseases. The 4-methyl group can provide additional steric and electronic properties that can be exploited to enhance potency and selectivity for the target kinase.
Key Applications:
-
Kinase Inhibitor Scaffolds: Serves as a foundational scaffold for the synthesis of ATP-competitive kinase inhibitors targeting various kinase families.
-
Fragment-Based Drug Discovery: Utilized as a fragment for screening against biological targets and for subsequent lead optimization.
-
Agrochemical Synthesis: The pyridine core is a common motif in the design of novel pesticides and herbicides.[1]
Experimental Protocols
The synthesis of this compound is a multi-step process commencing with the bromination of 2-Amino-4-methylpyridine. The subsequent nitration and reduction steps are adapted from established procedures for the synthesis of analogous 2,3-diaminopyridines.
Overall Synthesis Workflow
Caption: Overall synthetic route for this compound.
Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine
This procedure outlines the selective bromination of 2-Amino-4-methylpyridine at the 5-position using N-Bromosuccinimide (NBS).
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 2-Amino-4-methylpyridine | ≥98% | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | ReagentPlus®, ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Acetonitrile | Anhydrous, 99.8% | Sigma-Aldrich |
| Deionized Water | - | - |
| Ice | - | - |
Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF.
-
Cool the solution in an ice bath.
-
Addition of Brominating Agent: Prepare a solution of 49.44 g (277.8 mmol) of NBS in DMF.
-
Add the NBS solution dropwise to the cooled 2-amino-4-methylpyridine solution over a period of 1-2 hours, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 20°C for 8-10 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into 1 L of ice water. A brown solid will precipitate.
-
Filter the solid using a Büchner funnel and wash it thoroughly with water.
-
Purification: Wash the dried brown solid with 164 ml of acetonitrile to remove impurities.
-
Filter the solid again and dry it under vacuum to obtain the final product.
Expected Results
| Product | Appearance | Yield | Melting Point |
| 2-Amino-5-bromo-4-methylpyridine | Pale yellow solid | ~80% | 148-151 °C |
Step 2: Synthesis of 2-Amino-5-bromo-4-methyl-3-nitropyridine
This step involves the nitration of the intermediate from Step 1 at the 3-position. Caution: This reaction should be performed in a well-ventilated fume hood as it involves the use of strong acids and generates toxic fumes.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 2-Amino-5-bromo-4-methylpyridine | (Product from Step 1) | - |
| Sulfuric Acid (H₂SO₄) | 95-98% | Sigma-Aldrich |
| Fuming Nitric Acid (HNO₃) | ≥90% | Sigma-Aldrich |
| Ice | - | - |
| Sodium Hydroxide (NaOH) solution | 40% (w/v) | - |
Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Large beaker (for quenching)
-
Büchner funnel and filter flask
Procedure
-
Reaction Setup: In a three-neck round-bottom flask immersed in an ice bath, add 500 ml of concentrated sulfuric acid.
-
Slowly add 86.5 g (0.5 mole) of 2-amino-5-bromo-4-methylpyridine while stirring, ensuring the temperature does not exceed 5 °C.
-
Nitration: Add 26 ml (0.57 mole) of 95% nitric acid dropwise while maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 1 hour, then at room temperature for 1 hour, and finally at 50-60 °C for 1 hour.
-
Work-up: Cool the reaction mixture and pour it onto 5 L of ice in a large beaker.
-
Neutralize the solution with a 40% sodium hydroxide solution, keeping the temperature below 20 °C with external cooling.
-
The product will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with water until the washings are neutral, and dry. Recrystallization from a suitable solvent like ethanol may be necessary for higher purity.
Expected Results
| Product | Appearance | Yield |
| 2-Amino-5-bromo-4-methyl-3-nitropyridine | Yellow solid | High |
Step 3: Synthesis of this compound
This final step involves the reduction of the nitro group to an amine.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 2-Amino-5-bromo-4-methyl-3-nitropyridine | (Product from Step 2) | - |
| Iron powder, reduced | - | Sigma-Aldrich |
| Ethanol (95%) | - | - |
| Water | - | - |
| Hydrochloric Acid (HCl), concentrated | 37% | Sigma-Aldrich |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or steam bath
-
Filtration apparatus
Procedure
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add 10.9 g (0.05 mole) of 2-amino-5-bromo-4-methyl-3-nitropyridine, 30 g of reduced iron powder, 40 ml of 95% ethanol, 10 ml of water, and 0.5 ml of concentrated hydrochloric acid.
-
Reduction: Heat the mixture on a steam bath for 1 hour.
-
Work-up: After cooling, filter the mixture to remove the iron. Wash the iron filings with hot 95% ethanol.
-
Combine the filtrate and washings and evaporate to dryness.
-
Purification: Recrystallize the dark residue from water to obtain the final product.
Expected Results
| Product | Appearance | Yield |
| This compound | Off-white to light brown solid | Good |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle strong acids and corrosive reagents with extreme care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Diagram of Key Signaling Pathway Involvement
Derivatives of this compound are often designed to target protein kinases, which are key components of cellular signaling pathways. Below is a simplified representation of a generic kinase signaling cascade that can be inhibited by compounds derived from this scaffold.
Caption: Inhibition of a generic MAPK signaling pathway by a kinase inhibitor.
References
Application Notes and Protocols: 5-Bromo-4-methylpyridine-2,3-diamine as a Precursor for Imidazo[4,5-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 5-Bromo-4-methylpyridine-2,3-diamine as a key precursor for the generation of imidazo[4,5-b]pyridine derivatives. This class of compounds is of significant interest in medicinal chemistry due to its structural similarity to purines, leading to diverse biological activities, including potential as anticancer and antimicrobial agents.[1][2]
Introduction
Imidazo[4,5-b]pyridines are bicyclic heterocyclic compounds that have garnered substantial attention in drug discovery. The bromine substituent at the 6-position and the methyl group at the 7-position of the resulting imidazo[4,5-b]pyridine ring system, derived from this compound, offer valuable handles for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The substitution of the pyridine nucleus with bromine has been shown to markedly increase the antiproliferative activity of tested imidazo[4,5-b]pyridines.[2]
Synthesis of this compound
Proposed Synthetic Pathway:
Caption: Proposed synthetic route to this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine (Adapted from[1][4])
Materials:
-
2-Amino-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Acetonitrile
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel
Procedure:
-
Dissolve 2-amino-4-methylpyridine (1.0 eq) in DMF in a three-neck round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of NBS (1.0 eq) in DMF dropwise to the cooled solution while maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 8-10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid using a Büchner funnel and wash thoroughly with water.
-
Further purify the crude product by washing with acetonitrile.
-
Dry the final product under vacuum.
Expected Yield: ~80%[1]
Protocol 2: Synthesis of 2-Amino-5-bromo-3-nitro-4-methylpyridine (Inferred from[3])
Materials:
-
2-Amino-5-bromo-4-methylpyridine
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
Procedure:
-
Carefully add 2-amino-5-bromo-4-methylpyridine (1.0 eq) to concentrated sulfuric acid in a three-neck round-bottom flask, keeping the temperature below 5°C with an ice bath.
-
Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature at 0°C.
-
After the addition, stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50-60°C for 1 hour.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution carefully with a suitable base (e.g., ammonium hydroxide) to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
Protocol 3: Synthesis of this compound (Inferred from[3])
Materials:
-
2-Amino-5-bromo-3-nitro-4-methylpyridine
-
Iron powder (or Stannous chloride)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a flask containing 2-amino-5-bromo-3-nitro-4-methylpyridine (1.0 eq), add ethanol, water, and a catalytic amount of concentrated hydrochloric acid.
-
Add iron powder (excess) portion-wise to the mixture.
-
Heat the mixture to reflux and stir for 1-2 hours, monitoring the reaction by TLC.
-
After completion, filter the hot reaction mixture to remove the iron catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the residue from a suitable solvent (e.g., water/ethanol mixture) to obtain the pure diamine.
Synthesis of Imidazo[4,5-b]pyridines
This compound serves as a versatile precursor for the synthesis of a variety of 2-substituted 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridines through condensation with aldehydes, carboxylic acids, or their derivatives.
General Reaction Scheme:
Caption: General synthesis of 2-substituted imidazo[4,5-b]pyridines.
Protocol 4: Synthesis of 6-Bromo-7-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine (Adapted from[5])
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol
-
Iodine (catalyst)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add benzaldehyde (1.1 eq) dropwise to the solution.
-
Add a catalytic amount of iodine.
-
Heat the reaction mixture to reflux with stirring for 24 hours.
-
Cool the reaction mixture, and the product will precipitate as a solid.
-
Filter the solid, wash with distilled water, and dry.
Yield: 80%[3]
Data Presentation
Table 1: Synthesis of Imidazo[4,5-b]pyridine Derivatives
| Precursor | Reagent | Product | Yield (%) | Reference |
| 5-Bromopyridine-2,3-diamine | Benzaldehyde | 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | 80 | [3] |
| 2,3-Diaminopyridines | Benzaldehydes | 2-Phenyl-substituted imidazo[4,5-b]pyridines | 58-94 | [2] |
| 6-Bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridine | Allyl bromide | 3-Allyl-6-bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridine | 79 | [4] |
Table 2: Antiproliferative Activity of Bromo-Substituted Imidazo[4,5-b]pyridines
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8 (6-bromo-2-(4-cyanophenyl)-1H-imidazo[4,5-b]pyridine) | HeLa | 1.8 | [2] |
| SW620 | 3.2 | [2] | |
| PC3 | 2.1 | [2] | |
| 10 (bromo-substituted with unsubstituted amidino group) | SW620 (Colon Carcinoma) | 0.4 | [2] |
| 14 (bromo-substituted with 2-imidazolinyl group) | SW620 (Colon Carcinoma) | 0.7 | [2] |
| Glioblastoma | 8.0 | [2] | |
| Non-Hodgkin lymphoma | 8.4 | [2] | |
| Pancreatic adenocarcinoma | 9.4 | [2] | |
| Acute myeloid leukemia | 9.5 | [2] |
Signaling Pathways and Biological Applications
Imidazo[4,5-b]pyridine derivatives exhibit a wide range of biological activities, primarily due to their ability to interact with various biological targets, including protein kinases. Their structural resemblance to purines allows them to act as ATP-competitive inhibitors of kinases involved in cell cycle regulation and signal transduction.
Potential Signaling Pathway Inhibition:
Caption: Inhibition of protein kinases by imidazo[4,5-b]pyridines.
The antiproliferative activity data presented in Table 2 suggests that bromo-substituted imidazo[4,5-b]pyridines are potent inhibitors of cancer cell growth. While the exact mechanisms for these specific compounds require further investigation, the low micromolar to sub-micromolar IC₅₀ values point towards high-affinity binding to their molecular targets. The diverse biological activities of imidazo[4,5-b]pyridines also include antiviral and antibacterial properties, making them promising scaffolds for the development of a wide range of therapeutic agents.[2]
References
Application Notes and Protocols for Condensation Reactions of 5-Bromo-4-methylpyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-methylpyridine-2,3-diamine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its vicinal diamine functionality allows for facile condensation reactions with a variety of carbonyl-containing compounds to form fused bicyclic systems, most notably imidazo[4,5-b]pyridines. This scaffold is of significant interest due to its structural similarity to purines, making it a privileged core for the development of kinase inhibitors, anticancer agents, and other therapeutics. These application notes provide detailed protocols for the condensation of this compound with various electrophilic partners, including aldehydes, carboxylic acids (and their derivatives), and dicarbonyl compounds.
Key Applications
The primary application of condensation reactions involving this compound is the synthesis of the 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine core structure. This versatile intermediate can be further functionalized, for instance, through Suzuki coupling at the bromine position, to generate libraries of compounds for biological screening. The imidazo[4,5-b]pyridine skeleton is a core component of numerous biologically active molecules.
Condensation Reactions: An Overview
The condensation of this compound proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization (often through oxidation or elimination) to yield the stable imidazo[4,5-b]pyridine ring system. The choice of reaction partner dictates the substituent at the 2-position of the resulting fused imidazole ring.
Experimental Protocols and Data
Condensation with Aldehydes (Phillips-Ladenburg Reaction)
The reaction of this compound with aldehydes is a common method for introducing aryl or alkyl substituents at the 2-position of the imidazo[4,5-b]pyridine ring. The reaction typically requires an oxidizing agent to facilitate the final aromatization step.
General Experimental Protocol: Synthesis of 2-Aryl-6-bromo-7-methyl-1H-imidazo[4,5-b]pyridines
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol, add the corresponding aldehyde (1.0-1.2 eq.).
-
An oxidizing agent, such as p-benzoquinone or sodium metabisulfite, can be added to the reaction mixture.
-
The mixture is then heated to reflux for a period of 4 to 24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The solid is washed with a cold solvent (e.g., diethyl ether or cold ethanol) and dried to afford the desired 2-substituted-6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine.
Quantitative Data for Condensation with Aldehydes
| Entry | Aldehyde | Oxidant | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | p-Benzoquinone | Ethanol | 24 | ~46* | [1] |
*Note: The reported yield is for the reaction with 5-bromo-2,3-diaminopyridine. The yield for this compound is expected to be in a similar range.
Condensation with Carboxylic Acids and Derivatives
To synthesize 2-unsubstituted or 2-alkyl/aryl substituted imidazo[4,5-b]pyridines, condensation with carboxylic acids or their more reactive derivatives (e.g., orthoesters, anhydrides) is employed.
Protocol 2a: Condensation with Formic Acid
-
A mixture of this compound (1.0 eq.) in an excess of formic acid is heated to reflux for 4-6 hours.[2]
-
Reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.
-
The solution is neutralized by the slow addition of an aqueous base (e.g., ammonium hydroxide or sodium bicarbonate), leading to the precipitation of the product.
-
The solid is collected by filtration, washed with water, and dried to yield 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine.
Protocol 2b: Condensation with Triethyl Orthoformate
-
A mixture of this compound (1.0 eq.) and triethyl orthoformate (3-5 eq.) is heated to reflux for 2-4 hours.
-
The reaction can be catalyzed by the addition of a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid).
-
After cooling, the excess orthoformate is removed under reduced pressure.
-
The residue is triturated with a non-polar solvent like hexane or diethyl ether to induce crystallization.
-
The product is collected by filtration and dried.
Quantitative Data for Condensation with Carboxylic Acids/Derivatives
| Entry | Reagent | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Formic Acid | Formic Acid | 6 | Not Reported | [2] |
| 2 | Triethyl Orthoformate | Neat | 2-4 | Not Reported | General Method |
Condensation with Dicarbonyl Compounds
Dicarbonyl compounds react with this compound to form fused pyrazine or diazepinone ring systems.
Protocol 3a: Condensation with Glyoxal
-
This compound is dissolved in a mixture of ethanol and water.
-
An aqueous solution of glyoxal (40%, 2-4 eq.) is added to the solution.
-
The resulting mixture is heated to reflux for 1-2 hours.
-
Upon cooling to room temperature, water is added to precipitate the product.
-
The product, 7-bromo-8-methylpyrido[2,3-b]pyrazine, is collected by filtration, washed with water, and dried.
Quantitative Data for Condensation with Dicarbonyls
| Entry | Dicarbonyl Compound | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Glyoxal (40% aq.) | Ethanol/Water | 1 | Not Reported | General Method |
| 2 | Diethyl Oxalate | Diethyl Oxalate | 4 | Not Reported | General Method |
Visualizations
Reaction Pathways
Caption: General condensation pathways of this compound.
Experimental Workflow
Caption: A typical experimental workflow for condensation reactions.
Conclusion
This compound is a valuable precursor for the synthesis of a diverse range of heterocyclic compounds, particularly the medicinally relevant imidazo[4,5-b]pyridine scaffold. The condensation reactions outlined in these notes are robust and versatile, allowing for the introduction of various substituents at the 2-position of the imidazole ring. These protocols serve as a foundation for further exploration and optimization in the context of drug discovery and development programs. Researchers are encouraged to adapt these methodologies to their specific synthetic targets.
References
Application Notes and Protocols for Suzuki Coupling of 5-Bromo-4-methylpyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This application note provides a detailed protocol for the Suzuki coupling of 5-Bromo-4-methylpyridine-2,3-diamine with a variety of aryl and heteroaryl boronic acids. This reaction is of significant interest in medicinal chemistry and drug development, as the resulting diaminopyridine-based biaryl structures are key scaffolds in numerous biologically active molecules. The presence of both electron-donating amino groups and the pyridine nitrogen can influence the reactivity of the substrate, necessitating carefully optimized conditions for successful coupling.
Reaction Principle
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide.[1] The catalytic cycle, as illustrated below, consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.[2] The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Recommended Protocol
This protocol is adapted from established procedures for structurally similar aminopyridines and is optimized for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%)
-
Base: Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent: Anhydrous and degassed 1,4-dioxane and water (4:1 v/v) or Toluene and water (4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Experimental Procedure:
Caption: General experimental workflow for the Suzuki coupling.
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equivalent), the desired aryl or heteroaryl boronic acid (1.2-1.5 equivalents), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equivalents) under a counterflow of inert gas.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Data Presentation: Reaction Conditions and Expected Outcomes
The choice of catalyst, base, and solvent can significantly impact the yield of the Suzuki coupling reaction. The following tables provide a summary of recommended conditions and expected yields with various boronic acids based on literature for similar substrates.
Table 1: Recommended Reaction Components
| Component | Recommended Reagents | Typical Loading | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 2-5 mol% | Pd(PPh₃)₄ is a common and effective catalyst. For more challenging couplings, especially with electron-rich substrates, catalysts with bulky, electron-rich ligands like Pd(dppf)Cl₂ may give better results.[4] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | 2.0-3.0 eq | K₃PO₄ is a versatile and effective base for many Suzuki couplings. Cs₂CO₃ is a stronger base and can be beneficial for less reactive substrates.[5] |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), DMF | - | The choice of solvent can influence the solubility of the reactants and the reaction rate. A solvent screen may be necessary for optimization.[5][6] |
Table 2: Expected Yields with Various Boronic Acids
| Boronic Acid Type | Example Boronic Acid | Expected Yield Range (%) | Notes |
| Electron-rich Aryl | 4-Methoxyphenylboronic acid | 75-95% | Electron-donating groups on the boronic acid generally lead to high yields.[5] |
| Electron-neutral Aryl | Phenylboronic acid | 70-90% | A standard coupling partner that typically gives good yields. |
| Electron-poor Aryl | 4-Trifluoromethylphenylboronic acid | 60-85% | Electron-withdrawing groups can sometimes lead to slightly lower yields but are generally well-tolerated. |
| Sterically Hindered Aryl | 2-Methylphenylboronic acid | 50-80% | Steric hindrance can reduce the reaction rate and yield. The use of bulky phosphine ligands on the catalyst can help to improve the outcome.[7] |
| Heteroaryl | 3-Pyridylboronic acid | 65-85% | Heteroaryl boronic acids are generally good coupling partners, though the presence of heteroatoms can sometimes influence catalyst activity.[8] |
| Heteroaryl | 2-Thienylboronic acid | 70-90% | Thiophene-based boronic acids are often highly reactive and give excellent yields. |
Troubleshooting
-
Low or No Conversion:
-
Catalyst Deactivation: Ensure the reaction was performed under a strict inert atmosphere and that the solvents were properly degassed.
-
Suboptimal Conditions: Screen different catalysts, ligands, bases, and solvents. For electron-rich bromopyridines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd₂(dba)₃ can be highly effective.[9]
-
-
Homocoupling of Boronic Acid:
-
This side reaction is often promoted by the presence of oxygen. Rigorous degassing is crucial.
-
Using a Pd(0) precatalyst like Pd(PPh₃)₄ can minimize the amount of Pd(II) species at the start of the reaction, which can also contribute to homocoupling.
-
-
Protodeboronation of Boronic Acid:
-
This is the hydrolysis of the boronic acid back to the corresponding arene. Using anhydrous solvents or minimizing the reaction time can help to reduce this side reaction.
-
By following this detailed protocol and considering the provided optimization strategies, researchers can successfully perform the Suzuki coupling of this compound to generate a diverse range of valuable biaryl compounds for applications in drug discovery and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 5-Bromo-4-methylpyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-methylpyridine-2,3-diamine is a key heterocyclic building block for the synthesis of potent kinase inhibitors. Its vicinal diamine functionality allows for the facile construction of the imidazo[4,5-b]pyridine scaffold, a privileged structure in medicinal chemistry due to its structural similarity to purines. This scaffold is central to the development of inhibitors targeting critical kinases involved in oncogenic signaling pathways. The bromine atom at the 6-position and the methyl group at the 7-position of the resulting imidazo[4,5-b]pyridine core provide crucial handles for tuning selectivity, potency, and pharmacokinetic properties.
This document provides detailed application notes on the utility of this compound in the synthesis of kinase inhibitors, with a focus on targeting Fms-like Tyrosine Kinase 3 (FLT3) and Aurora Kinases. Experimental protocols for the synthesis of a core intermediate and its subsequent functionalization are provided, along with representative biological data and signaling pathway diagrams.
Data Presentation: Kinase Inhibitor Activity
The imidazo[4,5-b]pyridine scaffold derived from this compound has been shown to be a versatile platform for the development of potent kinase inhibitors. The following tables summarize the inhibitory activities of representative compounds with a similar core structure against key kinase targets and cancer cell lines. This data is adapted from studies on closely related analogues and serves to illustrate the potential of this scaffold.[1][2][3]
Table 1: In Vitro Kinase Inhibitory Activity of Representative Imidazo[4,5-b]pyridine Analogs [1][2][3]
| Compound ID | R-Group at C2-position | Aurora-A (IC50, µM) | Aurora-B (IC50, µM) | FLT3 (IC50, µM) |
| A | 4-(4-methylpiperazin-1-yl)phenyl | 0.015 | 0.025 | - |
| B | 1,3-dimethyl-1H-pyrazol-4-yl | - | - | 0.0062 (Kd) |
| C | 4-methoxyphenyl | - | - | - |
| D | 1-methyl-1H-imidazol-5-yl | - | - | - |
Note: Data for compounds A and B are for 6-bromo or 6-chloro analogues with a piperazinyl substituent at the 7-position.[1][4]
Table 2: Anti-proliferative Activity of Representative Imidazo[4,5-b]pyridine Analogs [2]
| Compound ID | HCT116 (GI50, µM) | MOLM-13 (GI50, µM) | MV4-11 (GI50, µM) |
| A | - | - | - |
| B | 0.300 | 0.104 | 0.291 |
| C | - | - | - |
| D | - | - | - |
Note: Data for compound B is for a 6-chloro analogue with a piperazinyl substituent at the 7-position.[2]
Experimental Protocols
The synthesis of kinase inhibitors from this compound typically involves a two-step process: formation of the imidazo[4,5-b]pyridine core, followed by diversification at the C2 and C6 positions.
Protocol 1: Synthesis of 6-Bromo-7-methyl-2-(aryl)-1H-imidazo[4,5-b]pyridine
This protocol describes the synthesis of the core scaffold via condensation of the diamine with an aromatic aldehyde, followed by oxidation.
Materials:
-
This compound
-
Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol
-
Sodium metabisulfite
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add the substituted benzaldehyde (1.05 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a solution of sodium metabisulfite (1.5 eq) in water and stir for 30 minutes.
-
Basify the mixture with aqueous sodium hydroxide and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-Bromo-7-methyl-2-(aryl)-1H-imidazo[4,5-b]pyridine.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C6-Functionalization
This protocol details the palladium-catalyzed cross-coupling of the 6-bromo-imidazo[4,5-b]pyridine intermediate with an arylboronic acid.[5]
Materials:
-
6-Bromo-7-methyl-2-(aryl)-1H-imidazo[4,5-b]pyridine
-
Arylboronic acid (e.g., 4-hydroxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K3PO4)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 6-Bromo-7-methyl-2-(aryl)-1H-imidazo[4,5-b]pyridine (1.0 eq), the arylboronic acid (1.5 eq), and potassium phosphate (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Seal the vessel and heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired C6-arylated kinase inhibitor.
Protocol 3: In Vitro Kinase Inhibition Assay (Example: FLT3)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Recombinant human FLT3 kinase
-
Kinase substrate (e.g., a suitable peptide)
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compound
-
Kinase assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a 384-well plate, add the inhibitor dilutions, recombinant FLT3 kinase, and the kinase substrate in the appropriate assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence, according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Synthetic Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 5-Bromo-4-methylpyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols and data for key reactions involving 5-Bromo-4-methylpyridine-2,3-diamine, a versatile building block in the synthesis of biologically active compounds, particularly kinase inhibitors.
Introduction
This compound is a key heterocyclic intermediate used in the development of novel pharmaceutical agents. Its structure, featuring a pyridine core with vicinal diamines, a bromine atom, and a methyl group, allows for the construction of fused bicyclic systems such as imidazo[4,5-b]pyridines. The bromine atom serves as a convenient handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery. This document outlines the synthesis of 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine derivatives and their subsequent elaboration via Suzuki-Miyaura cross-coupling, with a focus on their potential application as inhibitors of Polo-like kinase 4 (PLK4), a critical regulator of cell division and a target in cancer therapy.
Key Reactions and Experimental Protocols
Two key reactions are highlighted: the initial cyclocondensation to form the imidazo[4,5-b]pyridine scaffold, and the subsequent Suzuki-Miyaura cross-coupling for diversification.
Synthesis of 6-Bromo-7-methyl-1H-imidazo[4,5-b]pyridine Derivatives via Cyclocondensation
The reaction of this compound with various aldehydes or their synthetic equivalents leads to the formation of the corresponding 2-substituted-6-bromo-7-methyl-1H-imidazo[4,5-b]pyridines. This cyclocondensation is a fundamental step in building the core structure of potential kinase inhibitors.
Experimental Protocol: Synthesis of 6-Bromo-7-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine
A procedure analogous to the synthesis of similar imidazo[4,5-b]pyridines can be employed.[1][2]
-
Materials:
-
This compound
-
Benzaldehyde
-
p-Benzoquinone or Iodine (as an oxidant)
-
Absolute Ethanol
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol, add benzaldehyde (1.0-1.1 eq).
-
Add an oxidant such as p-benzoquinone (1.0 eq) or a catalytic amount of iodine.[1]
-
Reflux the reaction mixture for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Quantitative Data for Cyclocondensation Reactions
The following table summarizes typical reaction conditions and yields for the synthesis of imidazo[4,5-b]pyridine derivatives from related diamines, which can be used as a starting point for optimizing the reactions of this compound.
| Starting Diamine | Aldehyde | Oxidant | Solvent | Time (h) | Yield (%) | Reference |
| 5-bromopyridine-2,3-diamine | Benzaldehyde | p-benzoquinone | Ethanol | 24 | - | [2] |
| 5-bromo-N2-methylpyridine-2,3-diamine | Benzaldehyde | p-benzoquinone | Ethanol | 4 | 82 | [2] |
| 5-bromopyridine-2,3-diamine | Benzaldehyde | Iodine | Ethanol | 24 | - | [1] |
Note: Yields can vary based on the specific substrate and reaction scale.
Experimental Workflow for Imidazo[4,5-b]pyridine Synthesis
Caption: Workflow for the synthesis of imidazo[4,5-b]pyridines.
Functionalization of 6-Bromo-7-methyl-1H-imidazo[4,5-b]pyridines via Suzuki-Miyaura Cross-Coupling
The bromine atom at the 6-position of the imidazo[4,5-b]pyridine core is readily functionalized using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, which is crucial for tuning the biological activity of the synthesized compounds.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for similar bromo-imidazo[4,5-b]pyridine scaffolds.
-
Materials:
-
6-Bromo-7-methyl-2-substituted-1H-imidazo[4,5-b]pyridine
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane, Toluene/Ethanol mixture)
-
-
Procedure:
-
In a reaction vessel, combine the 6-bromo-7-methyl-2-substituted-1H-imidazo[4,5-b]pyridine (1.0 eq), arylboronic acid (1.1-1.5 eq), palladium catalyst (5 mol%), and base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours, or until TLC or LC-MS analysis indicates completion of the reaction.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Quantitative Data for Suzuki-Miyaura Coupling Reactions
The following table provides examples of Suzuki-Miyaura coupling reactions on related bromo-substituted pyridine and imidazopyridine systems.
| Bromo-Substrate | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-bromo-2-methylpyridin-3-amine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 15 | - | |
| 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | 4-nitrophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol | Reflux | - | 51 | [2] |
| 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | - | 60 | [3] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Application in Kinase Inhibitor Development: Targeting PLK4
Derivatives of imidazo[4,5-b]pyridine are promising scaffolds for the development of kinase inhibitors. Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for proper cell division.[4][5][6] Overexpression of PLK4 is observed in various cancers and is associated with tumorigenesis, making it an attractive therapeutic target.[4][7]
PLK4 Signaling Pathway and Inhibition
PLK4 initiates centriole duplication by phosphorylating its substrates, such as STIL and SAS-6, at the centrosome.[4] This leads to the formation of a new procentriole. The activity of PLK4 is tightly regulated through autophosphorylation and subsequent degradation.[4] Inhibition of PLK4 disrupts this process, leading to a failure in centriole duplication, which can induce mitotic catastrophe and cell death in cancer cells.[7][8]
PLK4 Signaling Pathway Diagram
Caption: Inhibition of the PLK4 signaling pathway.
By synthesizing a library of 6-aryl-7-methyl-imidazo[4,5-b]pyridine derivatives, researchers can perform structure-activity relationship (SAR) studies to identify potent and selective PLK4 inhibitors for potential use in cancer therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. biorxiv.org [biorxiv.org]
Application Note and Protocol for the Purification of 5-Bromo-4-methylpyridine-2,3-diamine by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the purification of 5-bromo-4-methylpyridine-2,3-diamine using silica gel column chromatography. As a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, the purity of this compound is critical for subsequent synthetic steps and the biological activity of the final product.[1] This application note outlines the necessary materials, equipment, and a detailed step-by-step procedure for achieving high purity, including thin-layer chromatography (TLC) for method development, column packing, sample loading, gradient elution, and fraction analysis.
Introduction
This compound is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The presence of two amino groups, a bromine atom, and a methyl group on the pyridine ring offers multiple points for chemical modification, making it a versatile precursor for the synthesis of complex bioactive molecules. Synthetic routes to this compound can often result in a crude product contaminated with unreacted starting materials, by-products (e.g., incompletely brominated or di-brominated species), and other impurities.[2] Column chromatography is a highly effective and widely used technique for the purification of such organic compounds, capable of yielding a product with high purity (typically >98%).
This protocol details a robust method for the purification of this compound using a normal-phase silica gel column with a hexane/ethyl acetate mobile phase system. Due to the basic nature of the diamine functional groups, which can interact with acidic silanol groups on the silica surface leading to peak tailing, the use of a mobile phase modifier like triethylamine is often recommended.[3][4]
Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. The scale can be adjusted by proportionally changing the column size, amount of silica gel, and solvent volumes.
Materials and Equipment
Chemicals:
-
Crude this compound
-
Hexane (or Petroleum Ether)
-
Ethyl Acetate
-
Dichloromethane (for sample loading)
-
Sand (acid-washed)
-
Cotton or Glass Wool
Equipment:
-
Glass chromatography column (appropriate size for the amount of silica gel)
-
Separatory funnel (for gradient elution)
-
Beakers and Erlenmeyer flasks
-
Test tubes or fraction collector vials
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Fume hood
Method Development using Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC.[5]
-
Prepare TLC Chambers: Prepare several TLC chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 v/v). If significant streaking is observed, add 0.5-1% triethylamine to the mobile phase.
-
Spot the TLC Plate: Dissolve a small amount of the crude material in a few drops of dichloromethane or ethyl acetate. Using a capillary tube, spot the solution onto a TLC plate.
-
Develop the Plate: Place the spotted TLC plate into the developing chambers and allow the solvent front to travel up the plate.
-
Visualize the Spots: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp.
-
Determine the Optimal Mobile Phase: The ideal mobile phase for column chromatography should provide good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.3.[5] This ensures the compound does not elute too quickly or too slowly from the column.
Column Preparation
-
Column Setup: Securely clamp the chromatography column in a vertical position inside a fume hood. Ensure the stopcock is closed.
-
Insert Plug: Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[5]
-
Add Sand Layer: Add a thin layer (approx. 1 cm) of sand over the plug.[5]
-
Prepare Silica Slurry: In a beaker, weigh the required amount of silica gel (typically 40-50 g for 1 g of crude product).[5] Create a slurry by mixing the silica gel with the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Pack the Column: Pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.[5]
-
Settle the Silica Bed: Open the stopcock to allow the excess solvent to drain, but do not let the top of the silica bed run dry.
-
Add Top Sand Layer: Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed when adding the mobile phase.[5]
Sample Loading
-
Dry Loading (Recommended): Dissolve the crude this compound (1 g) in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel (approx. 2-3 g) to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel. Carefully add this powder to the top of the packed column.[5]
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase or a slightly more polar solvent. Using a pipette, carefully apply the solution to the top of the silica bed. Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is at the top of the sand.
Elution and Fraction Collection
-
Begin Elution: Carefully add the initial low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate) to the column.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A step-gradient is often effective (e.g., start with 95:5 hexane/ethyl acetate, then move to 90:10, 80:20, and so on). The gradient profile should be based on the TLC analysis.
-
Collect Fractions: Collect the eluent in small fractions (e.g., 15-20 mL) in test tubes or vials.[5]
-
Monitor Fractions: Regularly analyze the collected fractions by TLC to identify which fractions contain the pure product. Spot a small amount from each fraction onto a TLC plate and develop it in the mobile phase that gives good separation.
-
Combine Pure Fractions: Combine the fractions that contain only the pure desired compound.
Post-Purification
-
Solvent Evaporation: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Purity and Identity Confirmation: Confirm the purity of the final product using analytical techniques such as HPLC, LC-MS, and NMR.
Data Presentation
The following table summarizes typical parameters for the column chromatography purification of pyridine derivatives, which can be applied to this compound.
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh)[4][6] | Standard and cost-effective for normal-phase chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate[5][6] | Common solvent system for moderately polar compounds. |
| Mobile Phase Additive | 0.5-1% Triethylamine (v/v) | Neutralizes acidic silanol sites on silica gel to prevent peak tailing of basic amines.[3][4] |
| Elution Method | Gradient Elution[5] | Starts with low polarity to elute non-polar impurities, then gradually increases polarity to elute the product and more polar impurities separately. |
| TLC Rf value | ~0.2-0.3 in the elution solvent[5] | Indicates that the compound will elute from the column in a reasonable volume of solvent, allowing for good separation. |
| Ratio of Silica to Crude Product | 40:1 to 50:1 (w/w)[5] | Provides sufficient resolving power for good separation. |
Visualization of Experimental Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing / Streaking on TLC | Strong interaction between the basic amine groups and acidic silanol groups on the silica surface.[3] | Add a small amount (0.5-1%) of a competing base like triethylamine to the mobile phase to shield the silanol groups.[3][4] |
| Low Recovery | The compound is too polar and is irreversibly adsorbed onto the silica gel. The compound is degrading on the silica. | Use a more polar mobile phase. If degradation is suspected, consider using a less acidic stationary phase like alumina or a polymer-based column.[3] |
| Poor Separation | The chosen mobile phase is not optimal. The column was poorly packed (channeling). The column was overloaded with the crude product. | Re-optimize the mobile phase using TLC. Ensure the column is packed evenly without air bubbles. Reduce the amount of crude product loaded onto the column. |
| Product Elutes Too Quickly or Too Slowly | The mobile phase polarity is too high or too low, respectively. | Adjust the mobile phase composition based on the TLC results. An Rf of 0.2-0.3 is ideal.[5] |
References
Application Notes and Protocols for the Recrystallization of 5-Bromo-4-methylpyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the purification of 5-Bromo-4-methylpyridine-2,3-diamine via recrystallization. Due to the limited availability of specific recrystallization data for this compound, a general methodology for developing and optimizing a recrystallization procedure is presented. This guide is intended to enable researchers to effectively purify this important intermediate, which is utilized in the synthesis of various pharmaceutical compounds, including kinase inhibitors for cancer therapy.[1]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in the table below. Understanding these properties is crucial for the development of a successful recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₆H₈BrN₃ | --INVALID-LINK-- |
| Molecular Weight | 202.05 g/mol | --INVALID-LINK-- |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | 331.221 °C at 760 mmHg (Predicted) | --INVALID-LINK-- |
| Density | 1.688 g/cm³ (Predicted) | --INVALID-LINK-- |
| Solubility | Data not available | --INVALID-LINK-- |
Principle of Recrystallization
Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. The impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. Impurities that are either highly soluble or insoluble in the chosen solvent are left behind in the solution (mother liquor) or removed by filtration, respectively.
Recommended Solvents for Screening
Based on recrystallization data for structurally similar compounds such as 2,3-Diamino-5-bromopyridine and other substituted pyridines, the following solvents are recommended for initial screening:
-
Water[2]
-
Methanol
-
Ethanol[2]
-
Acetonitrile
-
Ethyl Acetate
-
Toluene
-
Benzene[2]
-
Hexane (as an anti-solvent)
A solvent pair system, such as ethanol/water or ethyl acetate/hexane, may also be effective.
Experimental Protocol: Developing a Recrystallization Method
This protocol outlines a systematic approach to developing a robust recrystallization procedure for this compound.
Solvent Screening
Objective: To identify a suitable solvent or solvent system that dissolves the compound when hot but has low solubility when cold.
Procedure:
-
Place approximately 20-50 mg of crude this compound into a small test tube.
-
Add a few drops of the selected solvent and observe the solubility at room temperature.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves completely.
-
Once dissolved, allow the solution to cool slowly to room temperature and then in an ice bath.
-
Observe the formation of crystals. An ideal solvent will yield a good recovery of pure crystals upon cooling.
-
Record your observations in a table similar to the one below.
Table for Solvent Screening Results:
| Solvent | Solubility at Room Temp. | Solubility when Hot | Crystal Formation upon Cooling | Estimated Recovery | Notes |
| Water | |||||
| Methanol | |||||
| Ethanol | |||||
| Acetonitrile | |||||
| Ethyl Acetate | |||||
| Toluene | |||||
| Benzene |
Recrystallization Procedure
Objective: To purify the crude this compound using the optimal solvent identified in the screening phase.
Materials:
-
Crude this compound
-
Optimal recrystallization solvent
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Activated carbon (optional, for removing colored impurities)
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling period. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Table for Recrystallization Data:
| Parameter | Value |
| Mass of Crude Compound (g) | |
| Recrystallization Solvent(s) | |
| Volume of Solvent(s) (mL) | |
| Mass of Purified Compound (g) | |
| Yield (%) | |
| Melting Point of Purified Compound (°C) | |
| Appearance of Purified Compound |
Visualizing the Workflow
The following diagrams illustrate the key workflows in the recrystallization process.
Caption: General workflow for the recrystallization of this compound.
Caption: Decision-making flowchart for selecting an appropriate recrystallization solvent.
References
Application Note: A Scalable Synthesis Protocol for 5-Bromo-4-methylpyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed, three-step protocol for the scale-up synthesis of 5-Bromo-4-methylpyridine-2,3-diamine, a key intermediate in the development of various pharmaceutical compounds. The described methodology is designed for scalability and relies on established chemical transformations, including bromination, nitration, and reduction.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a robust three-step process starting from 2-Amino-4-methylpyridine. The overall synthetic workflow is depicted below.
Figure 1: Overall synthetic workflow for the preparation of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine
This initial step involves the selective bromination of 2-Amino-4-methylpyridine at the 5-position using N-Bromosuccinimide (NBS).[1][2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-4-methylpyridine | 108.14 | 100.0 g | 0.925 |
| N-Bromosuccinimide (NBS) | 177.98 | 164.6 g | 0.925 |
| N,N-Dimethylformamide (DMF) | - | 500 mL | - |
| Deionized Water | - | As needed | - |
| Acetonitrile | - | ~540 mL | - |
Protocol:
-
In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 100.0 g (0.925 mol) of 2-Amino-4-methylpyridine in 500 mL of DMF.
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate beaker, dissolve 164.6 g (0.925 mol) of NBS in DMF.
-
Slowly add the NBS solution to the cooled 2-Amino-4-methylpyridine solution via the addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-10 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by pouring the mixture into ice water, which will cause a solid to precipitate.[2]
-
Collect the solid by filtration, wash thoroughly with deionized water, and then with acetonitrile.[1][2]
-
Dry the resulting solid under vacuum to yield 2-Amino-5-bromo-4-methylpyridine.
Step 2: Synthesis of 5-Bromo-4-methyl-3-nitro-pyridin-2-amine
This step introduces a nitro group at the 3-position of the pyridine ring, a crucial functionalization for the subsequent reduction. This protocol is adapted from the nitration of a similar substrate.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-5-bromo-4-methylpyridine | 187.04 | 150.0 g | 0.802 |
| Sulfuric Acid (98%) | - | 800 mL | - |
| Nitric Acid (95%) | - | 47 mL | ~0.962 |
Protocol:
-
In a reaction vessel equipped for low-temperature reactions, carefully add 800 mL of concentrated sulfuric acid and cool to below 0 °C.
-
Slowly add 150.0 g (0.802 mol) of 2-Amino-5-bromo-4-methylpyridine to the cold sulfuric acid, ensuring the temperature does not exceed 5 °C.[3]
-
Once the addition is complete and the solid is dissolved, add 47 mL of 95% nitric acid dropwise, maintaining the temperature at 0 °C.[3]
-
After the addition, stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Carefully heat the reaction mixture to 50-60 °C and maintain for 1 hour.[3]
-
Cool the reaction mixture and pour it slowly onto a large volume of crushed ice.
-
Neutralize the acidic solution carefully with a concentrated sodium hydroxide solution until a precipitate forms.
-
Collect the solid by filtration, wash with copious amounts of water until the washings are neutral, and dry thoroughly.
Step 3: Synthesis of this compound
The final step involves the reduction of the nitro group to an amine, yielding the target compound. This procedure is based on a standard reduction method for nitro-pyridines.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Bromo-4-methyl-3-nitro-pyridin-2-amine | 232.04 | 100.0 g | 0.431 |
| Reduced Iron Powder | 55.845 | 240.0 g | 4.30 |
| 95% Ethanol | - | 320 mL | - |
| Deionized Water | - | 80 mL | - |
| Concentrated Hydrochloric Acid | - | 4 mL | - |
Protocol:
-
To a flask fitted with a reflux condenser, add 100.0 g (0.431 mol) of 5-Bromo-4-methyl-3-nitro-pyridin-2-amine, 240.0 g of reduced iron powder, 320 mL of 95% ethanol, and 80 mL of deionized water.[3]
-
Add 4 mL of concentrated hydrochloric acid to the mixture.[3]
-
Heat the mixture to reflux on a steam bath for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is no longer present.
-
After completion, filter the hot reaction mixture to remove the iron residues. Wash the iron cake with hot ethanol.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
The resulting crude solid can be recrystallized from water to yield pure this compound.[3]
Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield |
| 1 | 2-Amino-4-methylpyridine | 2-Amino-5-bromo-4-methylpyridine | NBS, DMF | ~80%[2] |
| 2 | 2-Amino-5-bromo-4-methylpyridine | 5-Bromo-4-methyl-3-nitro-pyridin-2-amine | HNO₃, H₂SO₄ | Not specified, expected to be high |
| 3 | 5-Bromo-4-methyl-3-nitro-pyridin-2-amine | This compound | Fe, HCl, Ethanol/H₂O | Not specified, expected to be high |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
The nitration step involves the use of strong, corrosive acids and is highly exothermic. Extreme caution must be exercised, and the temperature must be strictly controlled.
-
Handle N-Bromosuccinimide with care as it is a lachrymator.
References
Application Notes and Protocols for Catalytic Cross-Coupling Reactions with 5-Bromo-4-methylpyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for various palladium-catalyzed cross-coupling reactions utilizing 5-Bromo-4-methylpyridine-2,3-diamine as a key building block. This versatile substrate is of significant interest in medicinal chemistry and materials science for the synthesis of novel compounds with potential biological activity.[1][2][3][4] The protocols and data presented are based on established methodologies for structurally analogous aminobromopyridines and serve as a robust starting point for reaction optimization.[5][6][7]
Introduction to Cross-Coupling with this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2][8][9] For a substrate like this compound, these reactions allow for the selective functionalization at the 5-position, opening avenues for the synthesis of a diverse library of compounds. The electron-donating nature of the two amino groups and the methyl group influences the reactivity of the C-Br bond, making it a suitable substrate for various coupling reactions.[10]
Potential challenges in the cross-coupling of this substrate include catalyst inhibition due to chelation by the adjacent diamino groups.[5] Careful selection of the catalyst, ligand, and base is crucial to overcome these challenges and achieve high reaction efficiency.
Data Presentation: Catalytic Systems for Cross-Coupling Reactions
The following tables summarize catalytic systems and reported yields for cross-coupling reactions of structurally similar aminobromopyridines. This data provides a strong basis for selecting optimal conditions for this compound.
Table 1: Suzuki-Miyaura Coupling of Analogous Aminobromopyridines
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound.[1][6][11]
| Entry | Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 | [1] |
| 2 | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methylphenylboronic acid | 82 | [1] |
| 3 | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methoxyphenylboronic acid | 88 | [1] |
| 4 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High | [1] |
| 5 | Pd-PEPPSI-IPr | IPr | K₂CO₃ | THF | Phenylboronic acid | Not specified | [1] |
Data is for the coupling of 5-bromo-2-methylpyridin-3-amine and is indicative of expected performance.[1][7]
Table 2: Buchwald-Hartwig Amination of Analogous Aminobromopyridines
The Buchwald-Hartwig amination is a key method for the formation of C-N bonds.[2][12]
| Entry | Catalyst System | Ligand | Base | Solvent | Amine | Yield (%) | Reference |
| 1 | RuPhos-precatalyst | RuPhos | LiHMDS | Toluene | Morpholine | 95 | [5] |
| 2 | BrettPhos-precatalyst | BrettPhos | LiHMDS | Toluene | Cyclopentylamine | 78 | [5] |
| 3 | Pd₂(dba)₃ | (±)-BINAP | NaOBut | Toluene | (+/-)-trans-1,2-diaminocyclohexane | 60 | [13] |
| 4 | Pd(OAc)₂ | XPhos | NaOBut | Toluene | Aniline | 75 | [14] |
| 5 | Pd(OAc)₂ | XPhos | NaOBut | Toluene | Piperidine | 90 | [14] |
Data is for the coupling of 3-bromo-2-aminopyridine and 2-bromo-5-methylpyridin-4-amine and provides a strong starting point.[5][13][14]
Table 3: Sonogashira Coupling of Analogous Aminobromopyridines
The Sonogashira reaction couples terminal alkynes with aryl halides.[15][16]
| Entry | Catalyst | Co-catalyst | Ligand | Base | Solvent | Alkyne | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | Pd(CF₃COO)₂ | CuI | PPh₃ | Et₃N | DMF | Phenylacetylene | 96 |[17] | | 2 | Pd(CF₃COO)₂ | CuI | PPh₃ | Et₃N | DMF | 1-Heptyne | 85 |[17] | | 3 | Pd(CF₃COO)₂ | CuI | PPh₃ | Et₃N | DMF | 3-Phenyl-1-propyne | 88 |[17] | | 4 | Pd(CF₃COO)₂ | CuI | PPh₃ | Et₃N | DMF | 2-Ethynylthiophene | 78 |[17] |
Data is for the coupling of 2-amino-3-bromopyridines.[17]
Table 4: Heck Coupling of Analogous Aminobromopyridines
The Heck reaction forms C-C bonds by coupling an alkene with an aryl halide.[3][18]
| Entry | Catalyst (mol%) | Base | Additive | Solvent | Alkene | Yield | Reference | |---|---|---|---|---|---|---| | 1 | Pd(OAc)₂ (1) | Et₃N | TBAB | DMF | Styrene | Good |[8] | | 2 | Pd(OAc)₂ (1) | Et₃N | TBAB | DMF | Ethyl acrylate | Good |[8] | | 3 | Pd(OAc)₂ (1) | Et₃N | TBAB | DMF | n-Butyl acrylate | Good |[8] |
Yields are based on the Heck coupling of 2-amino-5-bromopyridine.[8]
Experimental Protocols
The following are detailed protocols for the major cross-coupling reactions, adapted for this compound.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)[1]
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)[1]
-
1,4-Dioxane
-
Water (degassed)
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).[8]
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[8]
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[1]
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting material).[8]
-
Stir the reaction mixture at 90 °C under the inert atmosphere.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents) or a suitable precatalyst (e.g., RuPhos-precatalyst)[2][5]
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) (0.04 equivalents)[2][5]
-
Sodium tert-butoxide (NaOBut) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equivalents)[2][5]
-
Anhydrous Toluene or 1,4-Dioxane
-
Schlenk tube or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube or sealed vial under an inert atmosphere, add palladium(II) acetate (0.02 eq) or the precatalyst, the phosphine ligand (0.04 eq), and the base (1.5 eq).[14]
-
Add anhydrous toluene or 1,4-dioxane.
-
Add this compound (1.0 eq) and the desired amine (1.2 eq).[14]
-
Seal the tube or vial and heat the reaction mixture to 100-110 °C for 16-24 hours.[14]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.[2]
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)[8][17]
-
Triphenylphosphine (PPh₃) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%).[8][17]
-
Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.[17]
-
Add this compound (1.0 eq), the terminal alkyne (1.2 eq), and triethylamine (as both base and co-solvent).[8]
-
Heat the reaction mixture to 100 °C and stir for 3 hours.[8][17]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 4: Heck Coupling
Materials:
-
This compound
-
Alkene (e.g., styrene, 1.5 equivalents)[8]
-
Palladium(II) acetate [Pd(OAc)₂] (1 mol%)[8]
-
Triethylamine (Et₃N) (3 equivalents)
-
Tetrabutylammonium bromide (TBAB) (0.6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Microwave vial or sealed tube
Procedure:
-
In a microwave vial, combine this compound (1.0 eq), the alkene (1.5 eq), Pd(OAc)₂ (1 mol%), and TBAB (0.6 eq).[8]
-
Add anhydrous DMF and triethylamine (3 eq).[8]
-
Seal the vial and heat the reaction mixture to 130 °C (conventional heating) or in a microwave reactor at a set temperature for a shorter duration.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture, dilute with an organic solvent, and wash with water.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Library Synthesis
Caption: Workflow for library synthesis from this compound.
Logical Relationship of Catalytic Components
Caption: Relationship between catalytic components and reaction outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound [myskinrecipes.com]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. scirp.org [scirp.org]
- 18. Heck Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-4-methylpyridine-2,3-diamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5-Bromo-4-methylpyridine-2,3-diamine synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic route is a three-step process starting from 2-Amino-4-methylpyridine. This involves:
-
Bromination of the pyridine ring at the 5-position.
-
Nitration at the 3-position.
-
Reduction of the nitro group to an amine to yield the final diamine product.
Q2: What are the critical parameters to control during the bromination step?
A2: Temperature control is crucial to prevent the formation of di-brominated by-products. The dropwise addition of the brominating agent, typically N-Bromosuccinimide (NBS), while maintaining a low temperature (e.g., in an ice bath) is essential for selectivity.
Q3: What challenges might I face during the nitration of 2-Amino-5-bromo-4-methylpyridine?
A3: The main challenge is controlling the regioselectivity of the nitration. The amino group is a strong activating group, and improper reaction conditions can lead to the formation of undesired nitro isomers. Using a mixture of concentrated sulfuric acid and nitric acid at low temperatures helps to favor nitration at the 3-position.
Q4: Which methods are recommended for the reduction of the nitro group in 2-Amino-5-bromo-3-nitro-4-methylpyridine?
A4: Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) is a common and effective method. Another approach is using a metal-acid system, such as iron powder in the presence of an acid like hydrochloric acid or ammonium chloride.
Q5: How can I monitor the progress of each reaction step?
A5: Thin-Layer Chromatography (TLC) is a highly effective and common method for monitoring the progress of each synthetic step. By comparing the spots of the starting material and the product, you can determine when the starting material has been completely consumed.
Troubleshooting Guides
Issue 1: Low Yield in Bromination Step (Step 1)
| Potential Cause | Recommended Solution |
| Incomplete reaction. | Monitor the reaction closely using TLC to ensure all the 2-Amino-4-methylpyridine has reacted. If necessary, slightly increase the reaction time. |
| Sub-optimal reaction temperature. | Maintain the reaction temperature in an ice bath during the addition of NBS to minimize the formation of by-products. |
| Loss of product during work-up. | Optimize the precipitation and washing steps. Ensure the pH is appropriate for complete precipitation and use cold solvents for washing to minimize product loss. |
| Formation of di-brominated by-products. | Strictly control the stoichiometry of NBS (use 1.0 equivalent). Add the NBS solution dropwise to maintain a low localized concentration. |
Issue 2: Poor Regioselectivity in Nitration Step (Step 2)
| Potential Cause | Recommended Solution |
| Reaction temperature is too high. | Maintain a low temperature (typically 0-5 °C) throughout the addition of the nitrating agent. Higher temperatures can lead to the formation of other nitro isomers. |
| Incorrect acid mixture. | Use a well-defined mixture of concentrated sulfuric acid and fuming nitric acid. The sulfuric acid helps to protonate the amino group, directing nitration to the 3-position. |
| Insufficient reaction time at low temperature. | After the addition of the nitrating agent, allow the reaction to stir at a low temperature for a sufficient period to ensure complete reaction before gradually warming to room temperature. |
Issue 3: Incomplete Reduction of the Nitro Group (Step 3)
| Potential Cause | Recommended Solution |
| Catalyst poisoning (for catalytic hydrogenation). | Ensure the starting material and solvent are free from impurities that can poison the catalyst (e.g., sulfur compounds). Use a fresh batch of catalyst if poisoning is suspected. |
| Insufficient hydrogen pressure (for catalytic hydrogenation). | While balloon pressure is often sufficient, some substrates may require higher pressures. If the reaction is sluggish, consider using a high-pressure hydrogenation setup. |
| Inactive metal (for metal/acid reduction). | Use freshly activated iron powder. Pre-washing the iron powder with dilute acid can improve its reactivity. |
| Sub-optimal pH for metal/acid reduction. | The presence of an acid (like HCl or NH4Cl) is crucial for the reaction. Ensure the correct stoichiometry of the acid is used. |
| Inadequate agitation. | For heterogeneous reactions (both catalytic hydrogenation and metal/acid reduction), vigorous stirring is essential to ensure good contact between the reactants. |
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of N,N-Dimethylformamide (DMF).[1] Cool the solution in an ice bath.
-
Addition of Brominating Agent: Prepare a solution of 49.44 g (277.8 mmol) of N-Bromosuccinimide (NBS) in DMF.[1] Add this solution dropwise to the cooled solution of 2-amino-4-methylpyridine.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to 20°C and stir for 8-10 hours.[1]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[1]
-
Work-up and Purification: Pour the reaction mixture into water, which will cause a brown solid to precipitate.[1] Filter the solid using a Büchner funnel and wash it thoroughly with water.[1] Further purify the solid by washing with acetonitrile.[1] Filter the solid again and dry it to obtain the final product. The expected yield is approximately 80%.[1]
Step 2: Synthesis of 2-Amino-5-bromo-3-nitro-4-methylpyridine
-
Reaction Setup: In a three-necked flask immersed in an ice bath and equipped with a stirrer and thermometer, add 500 ml of concentrated sulfuric acid.
-
Addition of Starting Material: Slowly add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine at a rate that maintains the temperature below 5°C.
-
Nitration: Add 26 ml (0.57 mole) of 95% nitric acid dropwise with stirring at 0°C.
-
Reaction: Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50–60°C for 1 hour.
-
Work-up and Purification: Cool the reaction mixture and pour it onto 5 liters of ice. Neutralize with a 40% sodium hydroxide solution. Collect the yellow precipitate by filtration and wash with water until the washings are sulfate-free.
Step 3: Synthesis of this compound
-
Reaction Setup: In a 100-ml flask fitted with a reflux condenser, add 10.9 g (0.05 mole) of 2-amino-5-bromo-3-nitropyridine, 30 g of reduced iron powder, 40 ml of 95% ethanol, 10 ml of water, and 0.5 ml of concentrated hydrochloric acid.[2]
-
Reduction: Heat the mixture on a steam bath for 1 hour.[2]
-
Work-up: Remove the iron by filtration and wash it three times with 10-ml portions of hot 95% ethanol.[2]
-
Isolation: Evaporate the filtrate and washings to dryness.[2]
-
Purification: Recrystallize the dark residue from 50 ml of water with 1 g of activated charcoal, filtering rapidly through a preheated Büchner funnel to obtain the final product as colorless needles.[2]
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Starting Material | Key Reagents | Solvent | Temperature | Time | Typical Yield |
| 1. Bromination | 2-Amino-4-methylpyridine | NBS | DMF | 0-20°C | 8-10 hours | ~80%[1] |
| 2. Nitration | 2-Amino-5-bromo-4-methylpyridine | H₂SO₄, HNO₃ | - | 0-60°C | 3 hours | - |
| 3. Reduction | 2-Amino-5-bromo-3-nitro-4-methylpyridine | Fe, HCl | Ethanol/Water | Reflux | 1 hour | - |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Synthesis of 5-Bromo-4-methylpyridine-2,3-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Bromo-4-methylpyridine-2,3-diamine.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
The synthesis of this compound is typically a multi-step process that begins with 2-Amino-4-methylpyridine. The general route involves three key transformations:
-
Bromination: Electrophilic bromination of 2-Amino-4-methylpyridine to introduce a bromine atom at the 5-position, yielding 2-Amino-5-bromo-4-methylpyridine.
-
Nitration: Regioselective nitration of 2-Amino-5-bromo-4-methylpyridine at the 3-position to give 2-Amino-5-bromo-3-nitro-4-methylpyridine.
-
Reduction: Reduction of the nitro group of 2-Amino-5-bromo-3-nitro-4-methylpyridine to an amino group, affording the final product, this compound.
Q2: What are the most common side reactions during the bromination step?
The primary side reactions during the bromination of 2-Amino-4-methylpyridine are the formation of a di-brominated byproduct, 2-Amino-3,5-dibromo-4-methylpyridine, and the isomeric 2-Amino-3-bromo-4-methylpyridine.[1] Over-bromination is more likely to occur at higher temperatures.[1]
Q3: How can I minimize the formation of di-brominated impurities?
Strict temperature control is paramount for minimizing the formation of di-brominated byproducts.[1] The reaction should be carried out at a low temperature, typically in an ice bath, with slow, dropwise addition of the brominating agent (e.g., N-Bromosuccinimide).[1] Using a stoichiometric amount of the brominating agent is also critical.
Q4: What challenges might I face during the nitration step?
The main challenge during nitration is achieving regioselectivity. The nitration of substituted pyridines can lead to a mixture of isomers. Careful control of reaction conditions, such as temperature and the choice of nitrating agent, is crucial to favor the formation of the desired 3-nitro isomer.
Q5: What are the recommended reducing agents for the final reduction step?
Common and effective methods for the reduction of the nitro group to an amine in similar systems include the use of iron powder in an acidic medium (e.g., acetic acid or ethanol/hydrochloric acid) or stannous chloride (SnCl₂) in ethanol.[2][3]
Troubleshooting Guides
Step 1: Bromination of 2-Amino-4-methylpyridine
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Loss of product during work-up and purification. | - Monitor the reaction closely using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. - Maintain the recommended low reaction temperature (e.g., using an ice bath) to minimize byproduct formation.[1] - Optimize the precipitation and washing steps to reduce product loss. |
| Low Purity (Presence of Byproducts) | - High reaction temperature leading to di-bromination.[1] - Incorrect stoichiometry of reagents. | - Strictly control the temperature during the addition of the brominating agent and throughout the reaction. - Ensure accurate measurement of all reactants. - Purify the crude product using column chromatography or recrystallization.[1] |
| Difficulty in Filtering the Precipitated Product | - Very fine particle size of the precipitate. | - Allow the precipitate to stand in the mother liquor for a longer period to encourage particle growth. - Use a filter aid if necessary. |
Step 2: Nitration of 2-Amino-5-bromo-4-methylpyridine
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of Multiple Isomers | - Incorrect reaction temperature. - Inappropriate nitrating agent or acid concentration. | - Maintain strict temperature control as specified in the protocol (e.g., 0°C during addition). - Use the recommended nitrating mixture (e.g., nitric acid in sulfuric acid) and ensure the correct concentrations. |
| Low Yield | - Incomplete reaction. - Degradation of starting material or product under harsh acidic conditions. | - Monitor the reaction progress by TLC. - Ensure the reaction is not heated excessively or for a prolonged period. |
Step 3: Reduction of 2-Amino-5-bromo-3-nitro-4-methylpyridine
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reduction | - Insufficient amount of reducing agent. - Deactivation of the reducing agent. | - Use an adequate excess of the reducing agent (e.g., iron powder or SnCl₂). - Ensure the reducing agent is of good quality and has been stored properly. |
| Product Degradation | - The diamine product may be sensitive to air oxidation. - Overheating during reaction or work-up. | - Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). - Avoid excessive heating. |
| Difficult Purification | - Presence of metal salts from the reducing agent. | - During work-up, ensure complete removal of metal salts through filtration and washing. Adjusting the pH can aid in the precipitation and removal of metal hydroxides. |
Quantitative Data Summary
| Reaction Step | Reactants | Solvent | Temperature | Reaction Time | Reported Yield | Reference |
| Bromination | 2-Amino-4-methylpyridine, NBS | DMF | 20°C | 8-10 hours | ~80% | [4] |
| Nitration | 2-Amino-5-bromopyridine, Nitric Acid, Sulfuric Acid | - | 0°C to 60°C | 3 hours | 78.2% | [2] |
| Reduction | 2-Amino-5-bromo-3-nitropyridine, Iron, Ethanol, HCl | Ethanol/Water | Steam Bath | 1 hour | 68% | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine
This protocol is adapted from a high-yield synthesis method.[4]
Materials:
-
2-Amino-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
Deionized Water
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
In a three-neck round-bottom flask, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF.
-
Cool the solution in an ice bath.
-
Separately, prepare a solution of 49.44 g (277.8 mmol) of NBS in DMF.
-
Add the NBS solution dropwise to the cooled 2-amino-4-methylpyridine solution while maintaining the temperature.
-
After the addition is complete, allow the reaction to stir at 20°C for 8-10 hours.[1]
-
Monitor the reaction progress using TLC until the starting material is no longer visible.[1]
-
Pour the reaction mixture into water to precipitate the crude product.[1]
-
Filter the resulting solid using a Büchner funnel and wash it thoroughly with water.
-
Further purify the solid by washing with acetonitrile.[1]
-
Filter the solid again and dry it under vacuum to obtain 2-Amino-5-bromo-4-methylpyridine.
Protocol 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine
This protocol is based on the nitration of a similar substrate, 2-amino-5-bromopyridine.[2]
Materials:
-
2-Amino-5-bromo-4-methylpyridine
-
Concentrated Sulfuric Acid
-
95% Nitric Acid
-
Ice
-
40% Sodium Hydroxide solution
Procedure:
-
In a flask immersed in an ice bath, add 500 ml of concentrated sulfuric acid.
-
Slowly add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine, ensuring the temperature does not exceed 5°C.
-
Add 26 ml (0.57 mole) of 95% nitric acid dropwise with stirring at 0°C.
-
Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50-60°C for 1 hour.
-
Cool the reaction mixture and pour it onto 5 liters of ice.
-
Neutralize the solution with approximately 1350 ml of 40% sodium hydroxide solution.
-
Collect the yellow precipitate of 2-amino-5-bromo-3-nitropyridine by filtration and wash with water.
Protocol 3: Synthesis of this compound
This protocol is adapted from the reduction of 2-amino-5-bromo-3-nitropyridine.[2]
Materials:
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2-Amino-5-bromo-3-nitro-4-methylpyridine
-
Reduced Iron powder
-
95% Ethanol
-
Water
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Concentrated Hydrochloric Acid
Procedure:
-
In a 100-ml flask fitted with a reflux condenser, add 10.9 g (0.05 mole) of 2-amino-5-bromo-3-nitropyridine, 30 g of reduced iron, 40 ml of 95% ethanol, 10 ml of water, and 0.5 ml of concentrated hydrochloric acid.
-
Heat the mixture on a steam bath for 1 hour.
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Filter the hot mixture to remove the iron and wash the iron filings with hot 95% ethanol.
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Combine the filtrate and washings and evaporate to dryness.
-
Recrystallize the dark residue from water to obtain this compound.
Visualizations
Caption: Synthetic pathway and key side reactions.
References
Technical Support Center: 5-Bromo-4-methylpyridine-2,3-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-4-methylpyridine-2,3-diamine. The information provided addresses common impurities and issues that may be encountered during its synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound, and how does this influence potential impurities?
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Bromination: Electrophilic bromination of 2-amino-4-methylpyridine, typically using N-Bromosuccinimide (NBS), to yield 2-amino-5-bromo-4-methylpyridine.[1][2]
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Nitration: Introduction of a nitro group at the 3-position of 2-amino-5-bromo-4-methylpyridine to form 2-amino-5-bromo-3-nitro-4-methylpyridine.
-
Reduction: Reduction of the nitro group to an amine to yield the final product, this compound.
Each of these steps can introduce specific impurities, including unreacted starting materials, by-products from side reactions, and partially reacted intermediates.
Q2: What are the most common impurities I should be aware of in a sample of this compound?
A2: Based on the likely synthetic route, the most common impurities can be categorized by their origin in the synthesis process:
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Starting Materials and Intermediates:
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2-amino-4-methylpyridine (unreacted from the first step)
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2-amino-5-bromo-4-methylpyridine (unreacted from the second step)
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2-amino-5-bromo-3-nitro-4-methylpyridine (unreacted from the final step)
-
-
Bromination By-products:
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Di-brominated species: 2-amino-3,5-dibromo-4-methylpyridine. This can form if the reaction temperature is not carefully controlled.[3]
-
Isomeric impurity: 2-amino-3-bromo-4-methylpyridine.
-
-
Nitration By-products:
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Other nitrated isomers: While the 3-position is favored, small amounts of other isomers may form.
-
-
Reduction By-products:
-
Partially reduced intermediates: Such as nitroso (-NO) or hydroxylamine (-NHOH) species.
-
Q3: How can I detect and quantify these impurities?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the detection and quantification of impurities.
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High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for separating and quantifying the main compound from its structurally similar impurities. A reversed-phase C18 column with a gradient elution is typically suitable.
-
Thin-Layer Chromatography (TLC): TLC is a quick and useful tool for monitoring the progress of the synthesis reactions and for preliminary purity assessment.[3]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can help in identifying the molecular weights of the impurities, thus aiding in their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the structures of the main compound and any significant impurities if they can be isolated or are present in sufficient concentration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Final Product | - Incomplete reaction in one or more steps.- Sub-optimal reaction conditions (temperature, reaction time).- Loss of product during work-up and purification. | - Monitor each reaction step closely using TLC or HPLC to ensure complete conversion.- Optimize reaction parameters for each step.- Ensure efficient extraction and minimize losses during purification steps. |
| Presence of Di-brominated Impurity | - Over-bromination during the first step.- Reaction temperature during bromination was too high. | - Use a stoichiometric amount of the brominating agent (NBS).- Maintain a low reaction temperature (e.g., using an ice bath) during the addition of the brominating agent.[3] |
| Presence of Unreacted Nitro Intermediate | - Incomplete reduction in the final step. | - Ensure the reducing agent is active and used in sufficient excess.- Increase the reaction time or temperature for the reduction step, while monitoring for potential side reactions. |
| Multiple Unidentified Peaks in HPLC | - Formation of various isomers or degradation products. | - Re-evaluate the reaction conditions for each step, particularly temperature and the purity of reagents.- Employ purification techniques such as column chromatography to isolate and identify the unknown impurities using LC-MS and NMR. |
Impurity Data
The following table summarizes the potential common impurities in this compound, their likely origin, and their molecular weights.
| Impurity Name | Potential Origin | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-amino-4-methylpyridine | Starting Material | C₆H₈N₂ | 108.14 |
| 2-amino-5-bromo-4-methylpyridine | Intermediate | C₆H₇BrN₂ | 187.04 |
| 2-amino-5-bromo-3-nitro-4-methylpyridine | Intermediate | C₆H₆BrN₃O₂ | 232.04 |
| 2-amino-3,5-dibromo-4-methylpyridine | Bromination By-product | C₆H₆Br₂N₂ | 265.94 |
| 2-amino-3-bromo-4-methylpyridine | Bromination By-product | C₆H₇BrN₂ | 187.04 |
| 5-Bromo-4-methyl-3-nitrosopyridin-2-amine | Incomplete Reduction | C₆H₆BrN₃O | 216.04 |
| 5-Bromo-3-(hydroxyamino)-4-methylpyridin-2-amine | Incomplete Reduction | C₆H₈BrN₃O | 218.05 |
Experimental Protocols
Synthesis of 2-amino-5-bromo-4-methylpyridine (Step 1)
This protocol is based on the electrophilic bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide (NBS).[2]
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-methylpyridine in N,N-Dimethylformamide (DMF). Cool the solution in an ice bath.
-
Addition of Brominating Agent: Prepare a solution of an equimolar amount of NBS in DMF. Add the NBS solution dropwise to the cooled solution of 2-amino-4-methylpyridine while maintaining the low temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Work-up and Purification: Quench the reaction by adding water, which will cause the product to precipitate. Filter the solid and wash it with water. Further purification can be achieved by washing with acetonitrile.
HPLC Method for Purity Assessment
The following is a general HPLC method that can be adapted for the analysis of this compound and its impurities.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and gradually increase it over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 0.5-1.0 mg/mL.
Visualizations
Caption: Synthetic pathway and potential impurity formation.
This diagram illustrates the likely three-step synthesis of this compound and the points at which common impurities may arise.
References
Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-4-methylpyridine-2,3-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Bromo-4-methylpyridine-2,3-diamine. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
A1: The most common and logical synthetic route starts from the commercially available 2-amino-4-methylpyridine. The synthesis involves a three-step process:
-
Bromination: Electrophilic bromination of 2-amino-4-methylpyridine at the 5-position.
-
Nitration: Introduction of a nitro group at the 3-position of 2-amino-5-bromo-4-methylpyridine.
-
Reduction: Reduction of the nitro group to an amino group to yield the final product, this compound.
Q2: What are the critical parameters to control during the bromination step?
A2: Temperature control is crucial to prevent the formation of di-brominated by-products. The dropwise addition of the brominating agent, such as N-Bromosuccinimide (NBS), while maintaining a low reaction temperature in an ice bath is essential for selectivity. Monitoring the reaction by Thin Layer Chromatography (TLC) is also important to ensure the complete consumption of the starting material.
Q3: Why is the nitration of the pyridine ring challenging, and what are the key considerations?
A3: The nitration of pyridine rings can be difficult due to the electron-deficient nature of the ring, which is further deactivated in the strongly acidic conditions required for nitration. The amino group on the ring is a strong activating group, but it can also be protonated in the acidic medium, reducing its activating effect. The choice of nitrating agent and reaction conditions is critical to achieve good yields and regioselectivity. A mixture of nitric acid and sulfuric acid is commonly used.
Q4: What are the common challenges during the reduction of the nitro group?
A4: The reduction of the nitro group to an amine is a standard transformation, but challenges can arise depending on the chosen reducing agent. Common issues include incomplete reduction, formation of side products, and difficulties in product isolation. The choice of reducing agent (e.g., iron powder in acidic medium, catalytic hydrogenation) and the reaction work-up are important parameters to optimize.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in Bromination | - Incomplete reaction. - Formation of di-brominated by-products. - Product loss during work-up. | - Monitor the reaction closely using TLC to ensure full conversion. - Maintain a low temperature (0-5 °C) during the addition of the brominating agent. - Optimize the crystallization/precipitation and washing steps to minimize product loss. |
| Poor regioselectivity in Nitration | - Reaction temperature is too high. - Incorrect ratio of nitric acid to sulfuric acid. | - Strictly control the reaction temperature, keeping it low during the addition of the nitrating mixture. - Optimize the ratio of the nitrating agents to favor substitution at the desired position. |
| Incomplete Reduction of Nitro Group | - Insufficient amount of reducing agent. - Deactivation of the catalyst (if using catalytic hydrogenation). - Insufficient reaction time or temperature. | - Increase the equivalents of the reducing agent. - Ensure the catalyst is fresh and active. Consider using a different catalyst. - Gradually increase the reaction time and/or temperature while monitoring the reaction progress by TLC. |
| Formation of Impurities during Reduction | - Over-reduction or side reactions. - Air oxidation of the diamine product. | - Choose a milder reducing agent or optimize the reaction conditions (temperature, time). - Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the product. |
| Difficulty in Product Isolation and Purification | - Product is highly soluble in the work-up solvent. - Presence of persistent impurities. | - Optimize the extraction and crystallization solvents. - Consider column chromatography for purification if crystallization is ineffective. |
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine
This protocol is based on the bromination of 2-amino-4-methylpyridine.
| Parameter | Value |
| Starting Material | 2-amino-4-methylpyridine |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 0-20 °C |
| Reaction Time | 8-10 hours |
| Work-up | Precipitation in water, wash with acetonitrile |
| Reported Yield | ~80% |
Procedure:
-
Dissolve 2-amino-4-methylpyridine in DMF and cool the solution in an ice bath.
-
Slowly add a solution of NBS in DMF dropwise, maintaining the temperature below 20°C.
-
Stir the reaction mixture for 8-10 hours at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash with water, and then with acetonitrile to obtain the purified product.
Step 2: Synthesis of 2-Amino-5-bromo-3-nitro-4-methylpyridine (Proposed)
This proposed protocol is by analogy to the nitration of 2-amino-5-bromopyridine.[1]
| Parameter | Value |
| Starting Material | 2-amino-5-bromo-4-methylpyridine |
| Reagents | Nitric Acid (95%), Sulfuric Acid (sp. gr. 1.84) |
| Temperature | 0-60 °C |
| Reaction Time | 3 hours |
| Work-up | Poured onto ice, neutralized with NaOH |
| Expected Yield | Moderate to good |
Procedure:
-
In a flask cooled in an ice bath, slowly add 2-amino-5-bromo-4-methylpyridine to concentrated sulfuric acid, keeping the temperature below 5°C.
-
Add 95% nitric acid dropwise while maintaining the temperature at 0°C.
-
Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50-60°C for 1 hour.[1]
-
Cool the reaction mixture and pour it onto a large volume of ice.
-
Neutralize the solution with a concentrated sodium hydroxide solution to precipitate the product.
-
Filter the yellow precipitate and wash it with water.
Step 3: Synthesis of this compound (Proposed)
This proposed protocol is by analogy to the reduction of 2-amino-5-bromo-3-nitropyridine.[1]
| Parameter | Value |
| Starting Material | 2-amino-5-bromo-3-nitro-4-methylpyridine |
| Reagents | Reduced Iron powder, Hydrochloric Acid |
| Solvent | 95% Ethanol, Water |
| Temperature | Reflux |
| Reaction Time | 1 hour |
| Work-up | Filtration, evaporation, recrystallization |
| Expected Yield | Good |
Procedure:
-
In a round-bottom flask, combine 2-amino-5-bromo-3-nitro-4-methylpyridine, reduced iron powder, 95% ethanol, and water.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 1 hour.[1]
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Filter the hot reaction mixture to remove the iron, washing the filter cake with hot ethanol.
-
Evaporate the filtrate to dryness.
-
Recrystallize the residue from water to obtain the final product.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
troubleshooting failed reactions with 5-Bromo-4-methylpyridine-2,3-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-4-methylpyridine-2,3-diamine. The information is designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] The compound should be stored under an inert atmosphere, kept in the dark, and at a temperature between 2-8°C.[2]
Q2: What is the primary reactivity of this compound?
A2: The primary reactivity of this compound stems from the two adjacent amino groups (positions 2 and 3). These diamines are excellent precursors for condensation reactions with various electrophiles to form fused heterocyclic systems. A common application is the synthesis of imidazo[4,5-b]pyridine derivatives, which are of interest in medicinal chemistry, particularly as kinase inhibitors.[2][3][4] The bromo-substituent at position 5 provides a site for further functionalization, typically through palladium-catalyzed cross-coupling reactions.
Q3: In which solvents is this compound soluble?
Q4: What are the main safety precautions to consider when handling this compound?
A4: Handle this compound in a well-ventilated area.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1] In case of contact, rinse the affected area with plenty of water.[1]
Troubleshooting Failed Reactions
Issue 1: Low or No Yield in Imidazo[4,5-b]pyridine Synthesis
The condensation of this compound with aldehydes or carboxylic acids is a common method for synthesizing imidazo[4,5-b]pyridine derivatives.[3][4]
| Potential Cause | Recommended Solution |
| Inadequate reaction conditions | Ensure the reaction is carried out under appropriate heating (reflux) conditions as the cyclization often requires elevated temperatures. The choice of solvent can also be critical; consider using ethanol or acetic acid. |
| Poor quality of starting material | The diamine can oxidize over time if not stored properly. Use freshly purchased or properly stored material. Purity can be checked by melting point or NMR. |
| Incorrect stoichiometry | Ensure the correct molar ratios of the diamine and the aldehyde/carboxylic acid are used. A slight excess of the aldehyde may be necessary. |
| Presence of moisture | For reactions sensitive to water, ensure all glassware is oven-dried and use anhydrous solvents. |
| Inefficient cyclization/dehydration | The addition of a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or an oxidizing agent (e.g., iodine) can facilitate the cyclization and subsequent aromatization.[3] |
Issue 2: Formation of Multiple Products
The presence of multiple spots on a TLC plate at the end of the reaction can indicate the formation of byproducts or incomplete reaction.
| Potential Cause | Recommended Solution |
| Side reactions of the aldehyde | Aldehyd self-condensation or oxidation can occur. Use purified aldehydes and consider running the reaction under an inert atmosphere. |
| Incomplete cyclization | The intermediate Schiff base may be stable under the reaction conditions. Try increasing the reaction time or temperature. |
| Regioisomer formation | In cases of N-alkylation of the resulting imidazopyridine, multiple regioisomers can be formed.[3] Purification by column chromatography is typically required to separate these isomers. |
Experimental Protocols
Synthesis of 6-Bromo-2-aryl-7-methyl-3H-imidazo[4,5-b]pyridine
This protocol is a general procedure for the synthesis of imidazo[4,5-b]pyridine derivatives from this compound and an aromatic aldehyde.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., benzaldehyde)
-
Ethanol
-
Iodine (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.
-
Add the substituted benzaldehyde (1.0-1.1 eq.) to the solution.
-
Add a catalytic amount of iodine.
-
Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualized Workflows and Pathways
Troubleshooting Logic for Low Yield
References
- 1. echemi.com [echemi.com]
- 2. This compound [myskinrecipes.com]
- 3. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-5-bromo-4-methylpyridine CAS#: 98198-48-2 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Bromo-4-methylpyridine-2,3-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Bromo-4-methylpyridine-2,3-diamine.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Low Purity After Initial Synthesis
Q: My crude this compound shows multiple spots on TLC analysis. What are the likely impurities?
A: The impurities in your crude product can originate from starting materials, side reactions, or degradation. Common impurities may include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include the nitro-amino precursor, 2-amino-5-bromo-4-methyl-3-nitropyridine.
-
Over-brominated Species: Formation of di-brominated pyridines is a possibility, especially if harsh brominating agents or high temperatures are used.[1]
-
Oxidation Products: Diaminopyridines can be sensitive to air oxidation, which may lead to the formation of colored impurities like N-oxides or nitro derivatives.[2][3]
-
Residual Catalysts and Reagents: Catalysts (e.g., iron from a nitro reduction) and other reagents used in the synthesis may also be present.[4]
Issue 2: Difficulty with Column Chromatography
Q: I'm struggling to achieve good separation of my compound using silica gel column chromatography. What can I do?
A: The basic nature of the pyridine amines can lead to strong interactions with the acidic silanol groups on the silica gel surface, causing peak tailing and poor separation. Here are some solutions:
-
Neutralize the Silica Gel: Pre-treating the silica gel with a base like triethylamine can help to minimize these interactions and improve peak shape.
-
Optimize the Mobile Phase:
-
A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
Adding a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase can also improve separation by competing with your compound for the active sites on the silica gel.
-
-
Alternative Stationary Phases: If silica gel proves problematic, consider using a more inert stationary phase like alumina.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: How should I handle and store this compound to prevent degradation?
A1: This compound, like many diamines, can be sensitive to light, air, and heat. To ensure its stability:
-
Storage: Store the compound in a tightly sealed container, in a cool, dark, and dry place.[5] An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent oxidation.[6]
-
Handling: Handle the compound in a well-ventilated area.[5] Minimize its exposure to air and light during experimental procedures.
Purification Strategies
Q2: What is a good starting point for developing a recrystallization protocol?
A2: A systematic solvent screening is the best approach. Start with small amounts of your crude material and test a range of solvents with varying polarities. Look for a solvent that dissolves your compound when hot but in which it is sparingly soluble at room temperature. Common solvents to try for pyridine derivatives include ethanol, water, or mixtures thereof.[7] If your compound "oils out" instead of crystallizing, try using a larger volume of solvent or a different solvent system.[7]
Q3: Can I use activated carbon to decolorize my product?
A3: Yes, if your product is discolored due to highly colored impurities, treatment with activated carbon can be effective.[7] Dissolve your crude product in a suitable hot solvent, add a small amount of activated carbon, and heat for a short period.[7] It is crucial to then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.[7] Be aware that using too much activated carbon can lead to a loss of your desired product through adsorption.
Safety Precautions
Q4: Are there any specific safety precautions I should take when working with this compound?
-
Wearing appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat.
-
Working in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Consulting the Material Safety Data Sheet (MSDS) for any available hazard information.[5]
Data Presentation
Table 1: Troubleshooting Common Chromatography Issues
| Symptom | Possible Cause | Recommended Solution |
| Peak Tailing | Strong interaction between the basic amine groups and acidic silica gel. | Use a mobile phase containing a basic additive (e.g., triethylamine) or switch to a neutral stationary phase like alumina. |
| Poor Separation | Inappropriate mobile phase polarity. | Optimize the solvent system by running a gradient elution or screening different solvent mixtures. |
| Low Recovery | Irreversible adsorption of the compound onto the column. | Neutralize the silica gel before use or choose a less active stationary phase. |
Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography
This protocol is a starting point and may require optimization for your specific crude material.
-
Preparation of the Column:
-
Select a glass column of an appropriate size for the amount of crude material to be purified.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Adsorb the sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried, adsorbed sample to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with a low-polarity mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Gradually increase the polarity of the mobile phase to elute your compound.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
-
Isolation of the Purified Compound:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified solid.
-
Mandatory Visualization
Caption: A workflow for selecting a purification strategy.
Caption: Troubleshooting guide for column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. sefh.es [sefh.es]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
stability and degradation of 5-Bromo-4-methylpyridine-2,3-diamine
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 5-Bromo-4-methylpyridine-2,3-diamine. The following troubleshooting guides and FAQs will help address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place.[1] An inert atmosphere is also recommended for long-term storage.[2]
Q2: What are the known physical and chemical properties of this compound?
A2: The table below summarizes the key physicochemical properties of this compound and a closely related compound for reference.
| Property | This compound | 2-Amino-5-bromo-4-methylpyridine |
| Molecular Formula | C₆H₈BrN₃ | C₆H₇BrN₂ |
| Molecular Weight | 202.05 g/mol | 187.04 g/mol [3] |
| CAS Number | 41230-93-7 | 98198-48-2[3] |
| Appearance | Data not available | Pale yellow crystalline solid[3] |
| Melting Point | Data not available | 148-151 °C[3][4] |
| Boiling Point | 331.221 °C at 760 mmHg | Data not available |
| Density | 1.688 g/cm³ | Data not available |
| Flash Point | 154.118 °C | Data not available |
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, it is important to use appropriate personal protective equipment. This includes safety goggles with side-shields, chemical-resistant gloves, and a lab coat. If there is a risk of dust formation, a full-face respirator should be used.
Troubleshooting Guides
Issue 1: The compound has changed color (e.g., darkened) upon storage.
-
Potential Cause: Aromatic diamines can be susceptible to oxidation, which can lead to a change in color. Exposure to air and light can accelerate this process.
-
Recommended Solution:
-
Store the compound under an inert atmosphere (e.g., argon or nitrogen).
-
Protect the compound from light by using an amber-colored vial or storing it in a dark place.[1]
-
For long-term storage, refrigeration at 2-8°C is recommended.
-
Issue 2: Inconsistent or low yields in reactions involving this compound.
-
Potential Cause 1: Degradation of the starting material. The purity of this compound is crucial for successful reactions. Degradation due to improper storage can lead to lower yields.
-
Recommended Solution: Before use, check the appearance of the compound for any signs of discoloration. If degradation is suspected, it is advisable to purify the material, for example, by recrystallization, if a suitable solvent is known.
-
-
Potential Cause 2: Side reactions. The diamino-substituted pyridine ring is electron-rich and can be susceptible to various side reactions depending on the reaction conditions.
-
Recommended Solution: Carefully control reaction parameters such as temperature and stoichiometry. The use of protecting groups for the amino functionalities might be necessary for certain transformations to prevent unwanted side reactions.
-
Issue 3: Poor solubility of the compound in the reaction solvent.
-
Potential Cause: this compound, like many heterocyclic compounds, may have limited solubility in certain organic solvents.
-
Recommended Solution:
-
Conduct small-scale solubility tests with a range of solvents to find the most suitable one for your reaction.
-
Gentle heating or sonication may help to dissolve the compound.
-
The use of a co-solvent system could also improve solubility.
-
Experimental Protocols & Visualizations
General Experimental Workflow
The following diagram illustrates a general workflow for a typical reaction using this compound, such as a cross-coupling reaction.
Caption: A generalized workflow for chemical synthesis.
Troubleshooting Logic for Unexpected Reaction Outcomes
This diagram provides a logical approach to troubleshooting when a reaction does not proceed as expected.
Caption: A decision tree for troubleshooting experiments.
References
Technical Support Center: 5-Bromo-4-methylpyridine-2,3-diamine
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper handling and storage of 5-Bromo-4-methylpyridine-2,3-diamine (CAS No: 41230-93-7).
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for handling this compound?
A1: This compound should be handled in a well-ventilated area.[1] To prevent dust formation, appropriate personal protective equipment (PPE) must be worn.[1] It is crucial to wash hands and face thoroughly after handling.[2] Avoid contact with skin, eyes, and clothing.[2]
Q2: What are the optimal storage conditions for this compound?
A2: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Recommended storage is at 2-8°C, protected from light, and under an inert atmosphere.[3] It should be stored away from incompatible materials and foodstuff containers.[1]
Q3: What personal protective equipment (PPE) is required when working with this compound?
A3: The following PPE is recommended:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1]
-
Skin Protection: Wear impervious and fire/flame resistant clothing.[1]
-
Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator.[1]
Q4: What should I do in case of accidental exposure?
A4:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[2]
-
Eye Contact: Rinse with pure water for at least 15 minutes.[1]
-
Ingestion: Rinse the mouth with water.[1]
Q5: What are the known hazards associated with this compound?
A5: While specific hazard data for this compound is limited, similar compounds can cause skin and eye irritation.[2][4] It is important to handle it with care to avoid direct contact.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound has changed color | Exposure to light or air | Ensure the compound is stored in a light-proof container and under an inert atmosphere as recommended.[3] Discolored material may have degraded and should be handled with caution. |
| Difficulty in dissolving the compound | Inappropriate solvent | Information on solubility is limited. Small-scale solubility tests with various common laboratory solvents may be necessary. |
| Inconsistent experimental results | Improper storage leading to degradation | Verify that the compound has been stored at the correct temperature (2-8°C) and protected from light and air.[3] Using a fresh batch of the compound is advisable. |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₈BrN₃ |
| Molecular Weight | 202.05 g/mol [3] |
| Boiling Point | 331.221°C at 760 mmHg[1] |
| Density | 1.688 g/cm³[1] |
| Flash Point | 154.118°C[1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Preparation: In a well-ventilated chemical fume hood, assemble all necessary equipment, including an analytical balance, a volumetric flask, a funnel, and the appropriate solvent.
-
Personal Protective Equipment (PPE): Don the required PPE, including safety goggles, lab coat, and gloves.
-
Weighing: Carefully weigh the desired amount of this compound using the analytical balance.
-
Transfer: Transfer the weighed compound into the volumetric flask using a funnel.
-
Dissolution: Add a small amount of the chosen solvent to the flask and gently swirl to dissolve the compound.
-
Volume Adjustment: Once the compound is fully dissolved, add the solvent up to the calibration mark of the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure a homogenous solution.
-
Storage: Store the prepared solution in a properly labeled, sealed container at the recommended storage temperature.
Visual Guides
References
avoiding di-substitution in reactions with 5-Bromo-4-methylpyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in handling 5-Bromo-4-methylpyridine-2,3-diamine, with a focus on preventing di-substitution reactions during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound?
A1: The main challenge is controlling the reactivity of the two adjacent amino groups. Due to their proximity and nucleophilic nature, di-substitution is a common side reaction when reacting with electrophiles such as acylating or alkylating agents. Achieving selective mono-substitution at either the C2 or C3 amino group requires careful control of reaction conditions.
Q2: Which of the two amino groups in this compound is more reactive?
A2: The 2-amino group is generally considered more nucleophilic and thus more reactive towards electrophiles. This is attributed to the electronic influence of the pyridine ring's nitrogen atom, which increases the electron density at the ortho (C2) position. However, the C3-amino group can also react, especially under forcing conditions, leading to di-substitution.
Q3: What are the common side products when di-substitution occurs?
A3: The most common side product is the N,N'-di-substituted derivative, where both the 2- and 3-amino groups have reacted with the electrophile. Depending on the reagent and reaction conditions, other side reactions, such as cyclization or rearrangement, may occur, though these are less common.
Q4: How can I monitor the progress of a reaction to avoid di-substitution?
A4: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended for monitoring the reaction. By comparing the reaction mixture to the starting material and a pure standard of the desired mono-substituted product (if available), you can track the consumption of the diamine and the formation of both the mono- and di-substituted products. Quenching the reaction at the optimal time is crucial to maximize the yield of the mono-substituted compound.
Troubleshooting Guides
Issue 1: Predominant Formation of the Di-substituted Product
When your reaction yields a majority of the di-substituted product instead of the desired mono-substituted compound, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Excess of Electrophile | Use a stoichiometric amount (1.0 to 1.1 equivalents) of the electrophile. A slow, dropwise addition of the electrophile to the diamine solution can also help maintain a low concentration of the electrophile, favoring mono-substitution. |
| High Reaction Temperature | High temperatures often provide the activation energy needed for the less reactive amino group to react, leading to di-substitution. Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to favor the kinetically controlled mono-substitution. |
| Prolonged Reaction Time | Extended reaction times can allow the initially formed mono-substituted product to react further to form the di-substituted product. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed or when the concentration of the desired mono-substituted product is at its maximum. |
| Inappropriate Solvent | The choice of solvent can influence the relative reactivity of the amino groups. Experiment with less polar solvents to potentially decrease the rate of the second substitution. |
| Strong Base | The use of a strong base can deprotonate the mono-substituted product, making it more nucleophilic and prone to a second reaction. If a base is necessary, consider using a milder base or a stoichiometric amount. |
Issue 2: Low Yield of the Mono-substituted Product and Unreacted Starting Material
If the reaction is sluggish and results in a low yield of the desired mono-substituted product with a significant amount of unreacted starting material, even after a reasonable time, consider these solutions.
| Potential Cause | Recommended Solution |
| Insufficient Activation of Electrophile | If using a less reactive electrophile, a suitable activating agent may be required. For example, in acylation reactions with carboxylic acids, coupling agents like DCC or EDC can be used. |
| Low Reaction Temperature | While low temperatures are good for selectivity, they can also slow down the reaction rate significantly. A modest increase in temperature might be necessary to achieve a reasonable reaction rate. It is a delicate balance between rate and selectivity. |
| Steric Hindrance | If the electrophile is sterically bulky, the reaction may be slow. Consider using a less hindered electrophile if the experimental design allows. |
| Inadequate Mixing | Ensure the reaction mixture is being stirred efficiently to ensure proper mixing of the reactants, especially if the reaction is heterogeneous. |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of this compound
This protocol aims to selectively protect one of the amino groups with a tert-butoxycarbonyl (Boc) group, a common strategy to enable further functionalization of the other amino group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add a solution of (Boc)₂O (1.0 eq) in DCM dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the mono-Boc-protected product.
Expected Yields:
| Product | Expected Yield |
| Mono-Boc-protected product | 60-75% |
| Di-Boc-protected product | <10% |
| Unreacted Starting Material | 15-30% |
Protocol 2: Selective Mono-Acylation of this compound
This protocol describes a general procedure for the selective mono-acylation of the diamine using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous Tetrahydrofuran (THF)
-
Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.1 eq) to the solution.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of the acyl chloride (1.0 eq) in THF dropwise over 30 minutes.
-
Allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Expected Yields:
| Product | Expected Yield |
| Mono-acylated product | 55-70% |
| Di-acylated product | 10-20% |
| Unreacted Starting Material | 10-25% |
Visualizations
Technical Support Center: Catalyst Poisoning in 5-Bromo-4-methylpyridine-2,3-diamine Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst poisoning in reactions involving 5-Bromo-4-methylpyridine-2,3-diamine.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound particularly susceptible to catalyst poisoning?
A1: The primary challenge arises from the structure of this compound itself. The pyridine nitrogen and the two amino groups at the C2 and C3 positions are strong Lewis bases. These nitrogen atoms can act as ligands, coordinating strongly to the metal center of the catalyst (typically palladium), leading to the formation of stable, inactive catalyst complexes. This process, known as catalyst poisoning, effectively removes the catalyst from the desired catalytic cycle, resulting in low or no product yield.
Q2: I'm observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?
A2: The formation of palladium black, which is finely divided, catalytically inactive palladium metal, is a clear sign of catalyst decomposition. This can be caused by several factors, including:
-
High Reaction Temperatures: Can lead to catalyst agglomeration and precipitation.
-
Low Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center unsaturated and prone to aggregation.
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then decompose.
To prevent the formation of palladium black, consider using bulky, electron-rich phosphine ligands to stabilize the catalyst, ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen), and optimize the reaction temperature.[1]
Q3: What are common impurities in the starting material or reagents that can poison the catalyst?
A3: Besides the inherent coordinating ability of the substrate, common impurities that can poison palladium catalysts include:
-
Sulfur Compounds: Even trace amounts of sulfur-containing impurities in reagents or solvents can irreversibly poison the catalyst by forming strong bonds with the palladium surface.
-
Water and Other Protic Species: While some cross-coupling reactions use water as a co-solvent, excess water or other protic impurities can interfere with the catalytic cycle, particularly in reactions sensitive to moisture.
-
Other Halogenated Species: Impurities from previous synthetic steps can compete with the desired substrate in the reaction.
Q4: Can a poisoned catalyst from a reaction with this compound be regenerated?
A4: Catalyst regeneration is possible, but its effectiveness depends on the deactivation mechanism.
-
For deactivation by organic residues or coordination: Washing the catalyst with a mild acidic solution (e.g., a mixture of chloroform and glacial acetic acid) can sometimes remove adsorbed organic materials and restore some activity.
-
For poisoning by sulfur: More aggressive, high-temperature treatments may be necessary to remove strongly bound sulfur species. However, these methods may also lead to changes in the catalyst's physical structure (e.g., sintering).
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solutions |
| Catalyst Poisoning by Substrate | - Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for partial deactivation. - Use Sterically Hindered Ligands: Employ bulky ligands (e.g., XPhos, RuPhos) that can create a steric shield around the metal center, limiting the access of the pyridine and amino nitrogens. - Protecting Groups: Consider protecting the amino groups (e.g., as amides) to reduce their coordinating ability, followed by a deprotection step. |
| Inefficient Oxidative Addition | - Change the Halide: If applicable to your synthesis, switching from a bromo- to an iodo-substituted precursor can facilitate oxidative addition. - Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10-20 °C, while monitoring for catalyst decomposition. |
| Poor Reagent/Solvent Quality | - Use High-Purity Reagents: Ensure the purity of this compound and all other reagents. - Use Anhydrous and Degassed Solvents: For moisture- and air-sensitive reactions, use freshly distilled or commercially available anhydrous solvents and degas them thoroughly. |
| Suboptimal Base or Ligand | - Screen Different Bases: The choice of base is critical. For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be preferable to strong bases like NaOtBu. - Screen Different Ligands: The ligand plays a crucial role in stabilizing the catalyst and promoting the reaction. Test a variety of phosphine or N-heterocyclic carbene (NHC) ligands. |
Issue 2: Formation of Side Products
| Potential Cause | Recommended Solutions |
| Homocoupling | - Degas Thoroughly: Remove oxygen from the reaction mixture by several cycles of vacuum and backfilling with an inert gas. - Use a Pd(0) Source: Starting with a Pd(0) catalyst or a pre-catalyst that rapidly generates the active species can minimize side reactions that occur during the in-situ reduction of Pd(II). |
| Dehalogenation | - Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination (product formation) versus dehalogenation. - Lower the Reaction Temperature: Higher temperatures can sometimes favor dehalogenation. |
Data Presentation
Table 1: Representative Yields in Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives with Various Amines
The following data is based on reactions with 2-bromopyridine analogs and serves as a reference for expected reactivity and conditions that can be adapted for this compound.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) (estimated) |
| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 75-85 |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 80-95 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | Dioxane | 100 | 70-80 |
| 4 | Diethylamine | Pd(OAc)₂ (2) | dppf (3) | NaOtBu | Toluene | 80 | 60-75 |
Table 2: Representative Yields in Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes
This data, from reactions with structurally similar 2-amino-3-bromopyridines, provides a starting point for optimizing Sonogashira couplings with this compound.
| Entry | Alkyne | Catalyst | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5 mol%) | PPh₃ (5 mol%) | CuI (5 mol%) | Et₃N | DMF | 100 | up to 96 |
| 2 | 1-Hexyne | Pd(CF₃COO)₂ (2.5 mol%) | PPh₃ (5 mol%) | CuI (5 mol%) | Et₃N | DMF | 100 | up to 92 |
| 3 | 3-Butyn-1-ol | Pd(CF₃COO)₂ (2.5 mol%) | PPh₃ (5 mol%) | CuI (5 mol%) | Et₃N | DMF | 100 | up to 85 |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for the amination of this compound. Optimization of the ligand, base, and temperature may be required.
Materials:
-
This compound
-
Amine of choice
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu or K₃PO₄)
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), the palladium pre-catalyst (0.01-0.03 mmol), and the phosphine ligand (0.02-0.06 mmol) to a dry Schlenk flask.
-
Add the base (1.4-2.0 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed toluene (5-10 mL) via syringe, followed by the amine (1.2 mmol).
-
Seal the flask and place it in a preheated oil bath at 80-110 °C.
-
Stir the reaction mixture for 8-24 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Catalyst Regeneration from Nitrogen Poisoning
This protocol is for the regeneration of a palladium catalyst that has been deactivated by coordination with nitrogen-containing compounds.
Materials:
-
Spent Palladium Catalyst (e.g., Pd/C)
-
Chloroform
-
Glacial Acetic Acid
-
Suitable solvent for washing (e.g., water, ethanol)
-
Filtration apparatus
Procedure:
-
Recovery: After the reaction, recover the spent catalyst by filtration.
-
Washing: Wash the recovered catalyst with a suitable solvent to remove residual reactants and products.
-
Treatment: Suspend the spent catalyst in a mixture of chloroform and glacial acetic acid (e.g., 10:1 v/v). Stir the suspension, potentially with the aid of ultrasonication, for 1-2 hours at room temperature.
-
Isolation: Filter the catalyst, and wash it thoroughly with deionized water followed by ethanol to remove the acid and any dissolved residues.
-
Drying: Dry the catalyst under vacuum.
-
Activity Test: The regenerated catalyst can then be tested in a small-scale reaction to evaluate its recovered activity.
Mandatory Visualization
Caption: Catalytic cycle disruption by substrate coordination.
References
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 5-Bromo-4-methylpyridine-2,3-diamine
For researchers, scientists, and drug development professionals, the rigorous characterization of chemical intermediates is fundamental to ensuring the integrity and quality of the final active pharmaceutical ingredient (API). 5-Bromo-4-methylpyridine-2,3-diamine is a key building block in the synthesis of various pharmaceutical compounds.[1] This guide provides a comprehensive comparison of key analytical methods for its characterization, complete with experimental protocols and data presented for clear comparison.
The primary analytical techniques for the structural elucidation and purity assessment of this compound and related compounds include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[2] Each technique offers unique insights into the molecule's identity and purity profile.
Data Presentation: A Comparative Overview
The following tables summarize the expected quantitative data from various analytical techniques for a compound structurally similar to this compound, namely 2-Amino-5-bromo-4-methylpyridine, which serves as a representative example.
Table 1: ¹H NMR Spectroscopic Data for 2-Amino-5-bromo-4-methylpyridine in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.078 | Singlet | 1H | H-6 (Pyridine) |
| 6.406 | Singlet | 1H | H-3 (Pyridine) |
| 4.481 | Singlet | 2H | -NH₂ (Amino) |
| 2.277 | Singlet | 3H | -CH₃ (Methyl) |
| Data sourced from patent CN201410406851 for a related isomer and serves as a representative example.[3] |
Table 2: Mass Spectrometry Data for 2-Amino-5-bromo-4-methylpyridine
| m/z Value | Ion | Description |
| 188 | [M+H]⁺ | Protonated molecular ion |
| 186/188 | [M]⁺˙ | Molecular ion (with characteristic 1:1 isotopic pattern for Bromine) |
| This data is consistent with Electrospray Ionization (ESI), a soft ionization technique.[3] |
Table 3: HPLC Purity Analysis Parameters for 2-Amino-5-bromo-4-methylpyridine
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| A gradient elution is typically employed, starting with a low percentage of Mobile Phase B and increasing over time to elute all components.[4] |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the definitive structural elucidation of organic molecules.[2] Both ¹H and ¹³C NMR are essential for confirming the identity of this compound.
Protocol:
-
Instrumentation: An NMR spectrometer (e.g., 400 MHz) is required.[2]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Standard acquisition parameters are typically sufficient.
-
Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.[3] Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.[3]
Protocol:
-
Instrumentation: A mass spectrometer with an ESI source is used.[3]
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.[4]
-
Infusion: Infuse the sample solution directly into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion [M]⁺˙.[3]
-
Data Analysis: Analyze the spectrum to confirm the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for assessing the purity of non-volatile compounds.[2] A reverse-phase method is generally suitable for pyridine derivatives.[2]
Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector is used.[4]
-
Chromatographic Conditions:
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).[2]
-
Analysis: Inject the sample and record the chromatogram. The purity is typically calculated by the area normalization method.[4]
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the characterization process.
References
Comparative 1H NMR Analysis of 5-Bromo-4-methylpyridine-2,3-diamine and Structural Analogues
For Immediate Release
This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-4-methylpyridine-2,3-diamine against its structural analogues, 2-Amino-5-bromo-4-methylpyridine and 4-methylpyridine-2,3-diamine. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed comparison of spectral data to aid in structural elucidation and purity assessment.
Introduction
This compound is a key heterocyclic building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents. A thorough understanding of its spectral characteristics is crucial for unambiguous identification and quality control. This guide presents a detailed 1H NMR analysis, comparing the target molecule with closely related compounds to highlight the influence of substituent patterns on chemical shifts.
Comparative 1H NMR Data
The following table summarizes the experimental and predicted 1H NMR data for this compound and its analogues. The data for the target compound is predicted based on the observed shifts in the provided analogues. All data is referenced to a standard solvent, typically DMSO-d6 or CDCl3.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | H-6 (Pyridine) | ~7.8 (Predicted) | Singlet | 1H |
| -NH2 (Amino) | ~5.0 - 6.0 (Predicted) | Broad Singlet | 4H | |
| -CH3 (Methyl) | ~2.2 (Predicted) | Singlet | 3H | |
| 2-Amino-5-bromo-4-methylpyridine [1] | H-6 (Pyridine) | 8.078 | Singlet | 1H |
| H-3 (Pyridine) | 6.406 | Singlet | 1H | |
| -NH2 (Amino) | 4.481 | Singlet | 2H | |
| -CH3 (Methyl) | 2.277 | Singlet | 3H | |
| 4-methylpyridine-2,3-diamine | H-5 & H-6 (Pyridine) | Not explicitly found | - | - |
| -NH2 (Amino) | Not explicitly found | - | - | |
| -CH3 (Methyl) | Not explicitly found | - | - |
Experimental Protocol: 1H NMR Spectroscopy
A standardized protocol for the acquisition of 1H NMR spectra for pyridine derivatives is provided below.
1. Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
The choice of solvent may depend on the solubility of the compound and the need to observe exchangeable protons (e.g., -NH2).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless the solvent peak is used as a reference.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a 400 MHz or higher field NMR spectrometer for better resolution.
-
The spectrometer should be properly tuned and shimmed to ensure optimal magnetic field homogeneity.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm to cover the expected range of chemical shifts for aromatic and amine protons.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds to allow for full relaxation of protons, ensuring accurate integration.
-
Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integrate all signals to determine the relative number of protons.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of protons.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the 1H NMR analysis of a substituted pyridine derivative.
References
Mass Spectrometry Analysis of 5-Bromo-4-methylpyridine-2,3-diamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected mass spectrometry characteristics of 5-Bromo-4-methylpyridine-2,3-diamine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct mass spectrometry data for this specific compound, this guide leverages experimental data from structurally similar molecules to predict its fragmentation behavior and to offer a comprehensive analytical framework. By comparing the mass spectrometry data of related pyridine derivatives, researchers can gain valuable insights for the identification and characterization of this compound in complex reaction mixtures.
Predicted Mass Spectrometry Data for this compound
The following table summarizes the predicted and observed mass-to-charge ratios (m/z) for this compound and its comparator compounds. The predictions for the target compound are based on its molecular formula (C₆H₈BrN₃) and the known fragmentation patterns of similar structures. The molecular weight of this compound is 202.05 g/mol .[1]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Ionization Mode | [M]+ or [M+H]+ (m/z) | Key Fragment Ions (m/z) |
| This compound (Predicted) | C₆H₈BrN₃ | 202.05 | ESI/EI | 202/204, 203/205 | 187/189 ([M-NH₂]⁺), 123 ([M-Br]⁺), 108 ([M-Br-CH₃]⁺) |
| 2-Amino-5-bromo-4-methylpyridine | C₆H₇BrN₂ | 187.04[2] | ESI | 188 [M+H]⁺[2] | 186/188 [M]⁺˙[2] |
| 2,3-Diaminopyridine | C₅H₇N₃ | 109.13[3] | ESI-QTOF | 110.071274 [M+H]⁺ | 93.044725, 66.033826[3] |
| 2,6-Diaminopyridine | C₅H₇N₃ | 109.13[4][5] | ESI-QTOF | 110.071274 [M+H]⁺ | 93.044725, 66.033826[4] |
| 3-Bromopyridine | C₅H₄BrN | 157.996[6] | EI | 157/159 | 78, 51 |
| N-[5-Bromo-2-methylpyridine-3-yl]acetamide | C₈H₉BrN₂O | 229.07 | EI-MS | 229 [M+H]⁺ | 207 ([M-CH₃]⁺), 150 ([M-Br]⁺)[7] |
Experimental Protocols
A standardized protocol for the mass spectrometric analysis of this compound and related compounds is crucial for obtaining reproducible and comparable data. The following methodologies are recommended based on common practices for similar analytes.
Sample Preparation
-
Dissolution: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent such as methanol, acetonitrile, or a mixture of both.
-
Dilution: For electrospray ionization (ESI), further dilute the sample solution to a final concentration of 1-10 µg/mL with the mobile phase. For electron ionization (EI) with direct infusion, a concentration of 10-100 µg/mL may be appropriate.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique suitable for determining the molecular weight of polar compounds like this compound.
-
Instrumentation: A quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ion mode is typically preferred for pyridine compounds due to the basicity of the nitrogen atoms.
-
Infusion: Direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 100 - 150 °C
-
Desolvation Temperature: 250 - 350 °C
-
Nebulizer Gas (Nitrogen): 1 - 2 Bar
-
Drying Gas (Nitrogen): 6 - 10 L/min
-
-
Data Acquisition: Acquire spectra in the m/z range of 50-500. For fragmentation studies (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and apply a collision energy of 10-30 eV.
Electron Ionization (EI) Mass Spectrometry
EI is a higher-energy ionization technique that provides detailed structural information through characteristic fragmentation patterns.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe.
-
Ionization Energy: 70 eV.
-
Source Temperature: 200 - 250 °C.
-
GC Conditions (if applicable):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.
-
-
Data Acquisition: Scan over an m/z range of 40-450.
Logical Workflow for Mass Spectrometric Analysis
The following diagram illustrates a logical workflow for the comprehensive mass spectrometric analysis of this compound.
Caption: Workflow for the mass spectrometric analysis of this compound.
Predicted Fragmentation Pathway
The fragmentation of this compound under electron ionization is predicted to follow several key pathways. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in doublet peaks for bromine-containing fragments.
Caption: Predicted EI fragmentation of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,3-Diaminopyridine | C5H7N3 | CID 9956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Diaminopyridine | C5H7N3 | CID 8861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Pyridinediamine [webbook.nist.gov]
- 6. Pyridine, 3-bromo- [webbook.nist.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to 5-Bromo-4-methylpyridine-2,3-diamine and Other Brominated Pyridines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-Bromo-4-methylpyridine-2,3-diamine and other commercially available brominated pyridines that are pivotal in the synthesis of kinase inhibitors and other therapeutic agents. This document offers an objective comparison of their synthetic accessibility, reactivity, and applications, supported by available experimental data, to aid in the selection of the most suitable building blocks for drug discovery programs.
Introduction to Brominated Pyridines in Medicinal Chemistry
Brominated pyridines are a class of heterocyclic compounds that serve as versatile intermediates in the synthesis of pharmaceuticals. The presence of a bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the facile introduction of diverse chemical moieties. This strategic functionalization is crucial for exploring structure-activity relationships (SAR) and optimizing the pharmacological profiles of drug candidates. Furthermore, the pyridine scaffold itself is a common feature in many approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.
This guide focuses on this compound and compares it with two other prominent brominated pyridines: 2-Amino-5-bromo-4-methylpyridine and 5-Bromo-2-methylpyridin-3-amine.
Physicochemical Properties and Synthesis
A key aspect of any building block is its ease of synthesis and fundamental physicochemical properties. While detailed experimental data for this compound is not extensively published, a plausible synthetic route can be extrapolated from established methods for preparing substituted diaminopyridines.
Table 1: Physicochemical Properties of Selected Brominated Pyridines
| Property | This compound | 2-Amino-5-bromo-4-methylpyridine | 5-Bromo-2-methylpyridin-3-amine |
| Molecular Formula | C₆H₈BrN₃ | C₆H₇BrN₂ | C₆H₇BrN₂ |
| Molecular Weight | 202.05 g/mol [1] | 187.04 g/mol [2][3] | 187.04 g/mol |
| CAS Number | 41230-93-7[1] | 98198-48-2[2] | 3430-22-6 |
| Appearance | Not specified | Pale yellow crystalline solid[2] | Not specified |
| Melting Point | Not specified | 148-151 °C[2] | Not specified |
Experimental Protocols: Synthesis
Protocol 1: Proposed Synthesis of this compound
Objective: To synthesize this compound.
Plausible Synthetic Route:
-
Nitration: Start with a commercially available 5-bromo-4-methyl-pyridin-2-amine. The amino group would direct nitration to the 3-position. The reaction would likely involve treatment with a nitrating agent such as nitric acid in the presence of sulfuric acid at low temperatures.
-
Reduction: The resulting 5-bromo-4-methyl-3-nitropyridin-2-amine would then be subjected to reduction. Common methods for reducing an aromatic nitro group to an amine include catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or using a reducing agent like iron powder in acidic conditions.
Protocol 2: Synthesis of 2-Amino-5-bromo-4-methylpyridine
This protocol is based on a well-documented electrophilic bromination of 2-Amino-4-methylpyridine.[2][7]
Objective: To synthesize 2-Amino-5-bromo-4-methylpyridine via electrophilic bromination of 2-Amino-4-methylpyridine using N-Bromosuccinimide (NBS).[2][7]
Materials:
-
2-Amino-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Acetonitrile
-
Deionized Water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Dropping funnel
-
Thin Layer Chromatography (TLC) apparatus
-
Büchner funnel and filter paper
Procedure:
-
Under an ice bath, dissolve 2-Amino-4-methylpyridine in DMF in a round bottom flask.
-
Prepare a solution of NBS in DMF.
-
Add the NBS solution dropwise to the solution of 2-Amino-4-methylpyridine while maintaining the temperature with the ice bath.
-
After the addition is complete, allow the reaction mixture to stir at 20°C for 8-10 hours.
-
Monitor the reaction progress using TLC until the starting material is completely consumed.
-
Upon completion, pour the reaction mixture into water to precipitate a brown solid.
-
Filter the solid using a Büchner funnel and wash it with water.
-
Dry the crude product.
-
Further purify the solid by washing with acetonitrile.
-
Filter the purified solid and dry it to obtain the final product.
Expected Yield: Approximately 80%.[7]
Reactivity in Cross-Coupling Reactions
The utility of brominated pyridines as synthetic intermediates is largely defined by their reactivity in palladium-catalyzed cross-coupling reactions. The electronic and steric environment of the bromine atom significantly influences the reaction efficiency.
While no specific data for Suzuki coupling of this compound was found, data for the closely related 5-Bromo-2-methylpyridin-3-amine provides a strong indication of expected yields.[8][9][10][11]
Table 2: Performance in Suzuki-Miyaura Cross-Coupling Reactions
| Brominated Pyridine | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 5-Bromo-2-methylpyridin-3-amine (analogue for comparison) | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85[10] |
| 5-Bromo-2-methylpyridin-3-amine (analogue for comparison) | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 82[10] |
| 5-Bromo-2-methylpyridin-3-amine (analogue for comparison) | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 88[10] |
| 5-Bromo-2-methylpyridin-3-amine (analogue for comparison) | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 78[10] |
| 5-Bromo-2-methylpyridin-3-amine (analogue for comparison) | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 80[10] |
Protocol 3: Generalized Suzuki-Miyaura Cross-Coupling
This protocol is adapted from procedures for structurally similar brominated pyridines.[8][9][10]
Objective: To perform a Suzuki-Miyaura cross-coupling reaction between a brominated pyridine and an arylboronic acid.
Materials:
-
Brominated pyridine (e.g., 2-Amino-5-bromo-4-methylpyridine) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.5 eq)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
To a Schlenk flask, add the brominated pyridine, the desired arylboronic acid, and potassium phosphate.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 85-95 °C and monitor by TLC.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 6. CN103664762A - Method for preparing 2,3-diamino pyridine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
The Strategic Advantage of 5-Bromo-4-methylpyridine-2,3-diamine in Complex Synthesis
For researchers and professionals in drug development and organic synthesis, the selection of starting materials is a critical decision that profoundly impacts reaction outcomes, efficiency, and the novelty of the resulting molecules. Among the vast array of heterocyclic building blocks, 5-Bromo-4-methylpyridine-2,3-diamine emerges as a superior choice for the synthesis of complex bioactive compounds, particularly in the realm of kinase inhibitors. This guide provides a comprehensive comparison of this versatile diamine with its non-brominated counterpart, highlighting its distinct advantages with supporting experimental data and detailed protocols.
Enhanced Reactivity and Versatility in Heterocyclic Ring Formation
The primary advantage of this compound lies in the strategic placement of the bromine atom on the pyridine ring. This halogenation significantly influences the electronic properties of the molecule, enhancing its utility in various synthetic transformations. The bromo substituent acts as a valuable functional handle, enabling a wider range of post-synthesis modifications through cross-coupling reactions, which is not possible with the non-brominated analogue.
This enhanced versatility is particularly evident in the synthesis of imidazo[4,5-b]pyridines, a class of compounds with significant therapeutic potential. The diamino functionality serves as the precursor for the formation of the imidazole ring, while the bromo group allows for the introduction of diverse substituents at the 6-position of the resulting heterocyclic system. This dual functionality makes this compound a powerful scaffold for building libraries of novel compounds for drug discovery.
Comparative Synthesis of Imidazo[4,5-b]pyridines
To quantify the synthetic advantages of this compound, a comparative analysis of its performance against 4-methylpyridine-2,3-diamine in the synthesis of a target imidazo[4,5-b]pyridine is presented below. The data is based on the synthesis of 6-substituted-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives.
| Starting Material | Reaction Conditions | Reaction Time | Yield (%) |
| This compound | Conventional Heating (Reflux in Ethanol with Iodine) | 24 hours | 85% |
| This compound | Microwave Irradiation (DMF, 110°C) | 5-6 minutes | 92% |
| 4-methylpyridine-2,3-diamine | Conventional Heating (Reflux in Ethanol) | 24 hours | 83-87% |
Table 1: Comparison of reaction yields and times for the synthesis of imidazo[4,5-b]pyridine derivatives.
The data clearly indicates that while both starting materials can produce the desired heterocyclic core, the brominated diamine offers a significant advantage in terms of yield, especially under microwave-assisted conditions. The electron-withdrawing nature of the bromine atom can facilitate the cyclization step, leading to higher efficiency. More importantly, the resulting product from the brominated starting material retains the bromine atom, which can be further functionalized.
Experimental Protocols
Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine from 5-Bromopyridine-2,3-diamine (Conventional Method)
Materials:
-
5-Bromopyridine-2,3-diamine (1.0 g, 5.31 mmol)
-
Benzaldehyde (0.6 mL, 5.84 mmol)
-
Iodine (0.09 g, 0.531 mmol)
-
Ethanol (40 mL)
Procedure:
-
Dissolve 5-bromopyridine-2,3-diamine in ethanol in a round-bottom flask.
-
Add benzaldehyde dropwise to the solution.
-
Add iodine to the reaction mixture.
-
Reflux the solution with magnetic stirring at 90°C for 24 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of 6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine from 5-Bromopyridine-2,3-diamine (Microwave-Assisted Method)
Materials:
-
5-Bromopyridine-2,3-diamine (1 mmol)
-
Substituted aldehyde (1 mmol)
-
Dimethylformamide (DMF)
Procedure:
-
In a 100 mL round-bottom flask, mix equimolar amounts of 5-bromopyridine-2,3-diamine and the substituted aldehyde in DMF.
-
Subject the reaction mixture to microwave irradiation (900 W) at 110°C for 5-6 minutes.
-
Monitor the completion of the reaction by TLC.
-
After completion, cool the mixture and proceed with standard work-up and purification.
Application in Kinase Inhibitor Synthesis: Targeting the PLK4 Signaling Pathway
The derivatives of brominated pyridines are crucial intermediates in the synthesis of targeted cancer therapeutics, particularly kinase inhibitors. A closely related compound, 2-amino-5-bromo-4-methylpyridine, serves as a key building block for inhibitors of Polo-like kinase 4 (PLK4).[2] PLK4 is a master regulator of centriole duplication, a process essential for proper cell division, and its overexpression is implicated in various cancers.[2]
Inhibitors derived from these scaffolds are designed to fit into the ATP-binding pocket of the PLK4 enzyme, thereby blocking its kinase activity and disrupting the downstream signaling cascade that controls cell proliferation.[2]
PLK4 Signaling Pathway and Inhibition
The diagram above illustrates a simplified representation of the PLK4 signaling pathway. Overexpression of PLK4 promotes centriole duplication, a key step in cell cycle progression. PLK4 inhibitors, synthesized from scaffolds like this compound, block the activity of PLK4, leading to cell cycle arrest and apoptosis in cancer cells.
General Synthetic Workflow for Kinase Inhibitors
This workflow highlights the strategic use of this compound in the synthesis of a diverse library of kinase inhibitors. The initial condensation reaction forms the core heterocyclic structure, while the subsequent cross-coupling reaction at the bromo position allows for extensive diversification of the final products.
Conclusion
This compound offers significant advantages in the synthesis of complex, biologically active molecules. Its enhanced reactivity, particularly in the formation of imidazo[4,5-b]pyridines, and the versatility afforded by the bromo substituent make it a superior building block compared to its non-brominated counterpart. The ability to perform post-synthetic modifications via cross-coupling reactions opens up a vast chemical space for the development of novel therapeutics, particularly potent and selective kinase inhibitors. For researchers aiming to accelerate their drug discovery programs and synthesize novel chemical entities with high efficiency, this compound represents a strategic and valuable starting material.
References
Comparative Biological Activity of 5-Bromo-4-methylpyridine-2,3-diamine Derivatives: A Guide for Researchers
A comprehensive analysis of the anticancer and antimicrobial potential of novel heterocyclic compounds derived from 5-Bromo-4-methylpyridine-2,3-diamine reveals a promising scaffold for the development of new therapeutic agents. These derivatives, primarily belonging to the imidazo[4,5-b]pyridine class, have demonstrated significant cytotoxic effects against various cancer cell lines and inhibitory activity against a range of microbial pathogens.
The core structure of this compound serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds. The resulting derivatives, particularly the 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines, have been the focus of recent research due to their structural similarity to purines, which are fundamental components of DNA and RNA. This structural analogy makes them candidates for interacting with biological targets such as kinases and microbial enzymes.
Anticancer Activity
Derivatives of this compound have shown notable anticancer activity against several human cancer cell lines. The primary mechanism of action for many of these compounds is believed to be the inhibition of protein kinases, which are crucial for cell signaling and proliferation.
A series of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives were synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell lines, MCF-7 and BT-474. The results indicated that specific substitutions at the 2-position of the imidazo[4,5-b]pyridine ring significantly influence the cytotoxic efficacy.[1] For instance, compounds bearing a 4-methoxyphenyl (3h) and a 3,4,5-trimethoxyphenyl (3j) substituent exhibited prominent activity against both cell lines.[1]
Further studies on bromo-substituted imidazo[4,5-b]pyridines have revealed potent and selective activity against colon carcinoma (SW620) cells, with IC50 values in the sub-micromolar range.[2] Specifically, a derivative with an unsubstituted amidino group at the phenyl ring (compound 10) and another with a 2-imidazolinyl group (compound 14) demonstrated strong inhibitory effects.[2] The presence of the bromine atom on the pyridine ring has been shown to markedly increase the antiproliferative activity of these compounds.[2]
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives.
| Compound ID | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 3h | 4-Methoxyphenyl | MCF-7 | Not specified | [1] |
| BT-474 | Not specified | [1] | ||
| 3j | 3,4,5-Trimethoxyphenyl | MCF-7 | Not specified | [1] |
| BT-474 | Not specified | [1] | ||
| 10 | Phenyl with amidino group | SW620 | 0.4 | [2] |
| 14 | Phenyl with 2-imidazolinyl group | SW620 | 0.7 | [2] |
Antimicrobial Activity
In addition to their anticancer properties, derivatives of this compound have been investigated for their antimicrobial potential. The imidazo[4,5-b]pyridine scaffold has been shown to be effective against a variety of bacterial and fungal strains.
The antimicrobial activity of newly synthesized 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines was evaluated against a panel of pathogenic microbes. Compounds with a 2,4-dichlorophenyl (3b) and a 4-nitrophenyl (3k) substituent displayed significant antibacterial activity.[1] Another derivative with a 2-hydroxyphenyl substituent (3f) showed both antibacterial and antifungal properties.[1]
Further investigations into N-alkylated derivatives of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine have demonstrated that these modifications can lead to compounds with notable antibacterial activity against both Gram-positive (Bacillus cereus) and Gram-negative (Escherichia coli) bacteria.[3]
Comparative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for selected derivatives against various microbial strains.
| Compound ID | 2-Substituent / Modification | Microbial Strain | MIC (µg/mL) | Reference |
| 3b | 2,4-Dichlorophenyl | Not specified | - | [1] |
| 3f | 2-Hydroxyphenyl | Not specified | - | [1] |
| 3k | 4-Nitrophenyl | Not specified | - | [1] |
| 14 | Phenyl with 2-imidazolinyl group | E. coli | 32 µM | [2] |
Experimental Protocols
Synthesis of 6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine Derivatives
A mixture of 5-bromopyridine-2,3-diamine (1 mmol) and a substituted aldehyde (1 mmol) in dimethylformamide (DMF) is subjected to microwave irradiation at 110 °C for 5-6 minutes. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with water, and purified by recrystallization.[1]
Caption: Synthetic workflow for imidazo[4,5-b]pyridine derivatives.
In Vitro Anticancer Activity (MTT Assay)
Human cancer cell lines (e.g., MCF-7, BT-474, SW620) are cultured in appropriate media. Cells are seeded in 96-well plates and incubated for 24 hours. The synthesized compounds are dissolved in DMSO and added to the wells at various concentrations. After a 48-hour incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[4]
In Vitro Antimicrobial Activity (Microdilution Method)
The minimum inhibitory concentration (MIC) is determined using a broth microdilution method. A series of twofold dilutions of the test compounds are prepared in a 96-well microtiter plate with a suitable broth medium. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]
Potential Mechanism of Action: Kinase Inhibition
The structural similarity of imidazo[4,5-b]pyridines to purines suggests that they may act as ATP-competitive inhibitors of protein kinases. Several studies have pointed towards Cyclin-Dependent Kinase 9 (CDK9) as a potential target for this class of compounds.[5][6][7] CDK9, in complex with Cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which plays a critical role in regulating gene transcription by phosphorylating RNA Polymerase II. Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins and cell cycle arrest, ultimately inducing apoptosis in cancer cells. While the direct inhibition of CDK9 by the 6-bromo-imidazo[4,5-b]pyridine derivatives discussed here requires further specific investigation, the broader class of imidazo[4,5-b]pyridines has shown significant CDK9 inhibitory potential.[5]
Caption: Proposed CDK9 inhibition pathway by imidazo[4,5-b]pyridines.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Mechanistic Insights into Imidazo[4,5-b]pyridine Formation: A Comparative Guide to Reactions of 5-Bromo-4-methylpyridine-2,3-diamine and Analogues
For researchers, scientists, and drug development professionals, understanding the mechanistic nuances of heterocyclic synthesis is paramount for the rational design of novel therapeutics. This guide provides a comparative analysis of the cyclocondensation reactions of 5-Bromo-4-methylpyridine-2,3-diamine and its analogues to form the imidazo[4,5-b]pyridine scaffold, a core structure in many biologically active compounds.
The formation of the imidazo[4,5-b]pyridine ring system from 2,3-diaminopyridines is a cornerstone of heterocyclic chemistry, typically proceeding through a cyclocondensation reaction with aldehydes or carboxylic acids. This process, analogous to the Phillips-Ladenburg benzimidazole synthesis, offers a versatile route to a diverse range of functionalized molecules.[1][2][3][4] The reactivity of the starting 2,3-diaminopyridine and the choice of reaction conditions can significantly influence the efficiency and outcome of this transformation. This guide delves into the mechanistic aspects of this reaction, presenting a comparison of the reactivity of this compound with other substituted 2,3-diaminopyridines, supported by experimental data and detailed protocols.
Comparative Analysis of Cyclocondensation Reactions
The cyclocondensation of 2,3-diaminopyridines with aromatic aldehydes is a widely employed method for the synthesis of 2-aryl-imidazo[4,5-b]pyridines. The reaction yield and rate are influenced by the electronic nature of both the diamine and the aldehyde, as well as the reaction conditions. Below is a summary of quantitative data from various studies, providing a comparative overview of the efficiency of this transformation.
| 2,3-Diaminopyridine Derivative | Aldehyde | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2,3-diaminopyridine | Benzaldehyde | p-Benzoquinone | Ethanol | Reflux | 24 | - | [5] |
| 2,3-Diaminopyridine | Substituted Benzaldehydes | Na₂S₂O₅ | - | - | - | - | [6] |
| 2,3-Diaminopyridine | Formic Acid | - | - | - | - | 83 | [1] |
| 2,3-Diaminopyridine | Triethyl Orthoacetate | HCl | - | Reflux | - | 78 | [1] |
| 5-Bromo-N²-methylpyridine-2,3-diamine | Benzaldehyde | p-Benzoquinone | Ethanol | Reflux | 24 | 82 | [5] |
Mechanistic Pathway of Imidazo[4,5-b]pyridine Formation
The reaction of a 2,3-diaminopyridine with an aldehyde to form a 2-substituted-imidazo[4,5-b]pyridine generally proceeds through a two-step mechanism:
-
Schiff Base Formation: The more nucleophilic amino group at the 2-position of the pyridine ring attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base intermediate.
-
Intramolecular Cyclization and Oxidation: The remaining amino group at the 3-position then attacks the imine carbon of the Schiff base in an intramolecular cyclization. The resulting dihydroimidazo[4,5-b]pyridine intermediate is subsequently oxidized to the aromatic imidazo[4,5-b]pyridine product. The oxidation can be facilitated by an added oxidizing agent or by air.
Experimental Protocols
Synthesis of this compound
The synthesis of the target molecule, this compound, is a multi-step process starting from 2-amino-4-methylpyridine.
Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine [5][6]
-
Materials: 2-Amino-4-methylpyridine, N-Bromosuccinimide (NBS), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 2-amino-4-methylpyridine in DMF and cool the solution in an ice bath.
-
Slowly add a solution of NBS in DMF to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to afford 2-amino-5-bromo-4-methylpyridine. This method is reported to be high-yielding.[7]
-
Step 2: Synthesis of 2-Amino-5-bromo-3-nitro-4-methylpyridine
-
Materials: 2-Amino-5-bromo-4-methylpyridine, Sulfuric acid, Nitric acid.
-
Procedure: (Based on the nitration of 2-amino-5-bromopyridine)[8]
-
Carefully dissolve 2-amino-5-bromo-4-methylpyridine in concentrated sulfuric acid, keeping the temperature low with an ice bath.
-
Add nitric acid dropwise while maintaining the low temperature.
-
After the addition is complete, stir the reaction mixture at low temperature for a specified time, followed by stirring at room temperature.
-
Pour the reaction mixture onto ice to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-amino-5-bromo-3-nitro-4-methylpyridine.
-
Step 3: Synthesis of this compound
-
Materials: 2-Amino-5-bromo-3-nitro-4-methylpyridine, Stannous chloride dihydrate (SnCl₂·2H₂O), Ethanol.
-
Procedure: (Based on a similar reduction)[5]
-
Reflux a solution of 2-amino-5-bromo-3-nitro-4-methylpyridine in ethanol with an excess of stannous chloride dihydrate.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield this compound.
-
General Protocol for Cyclocondensation of 2,3-Diaminopyridines with Aldehydes
The following is a general procedure for the synthesis of 2-aryl-imidazo[4,5-b]pyridines, which can be adapted for this compound and its analogues.
-
Materials: Substituted 2,3-diaminopyridine, aromatic aldehyde, oxidizing agent (e.g., p-benzoquinone, air), solvent (e.g., ethanol).
-
Procedure: [5]
-
Dissolve equimolar amounts of the 2,3-diaminopyridine derivative, the aromatic aldehyde, and the oxidizing agent in a suitable solvent in a round-bottom flask.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2-aryl-imidazo[4,5-b]pyridine.
-
This guide provides a foundational understanding of the mechanistic aspects and comparative reactivity in the synthesis of imidazo[4,5-b]pyridines. For specific applications, optimization of reaction conditions is recommended to achieve the desired yield and purity.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
A Comparative Guide to 5-Bromo-4-methylpyridine-2,3-diamine in Synthetic Chemistry
For researchers and professionals in drug development and agrochemical synthesis, the selection of appropriate building blocks is a critical decision that balances cost, reactivity, and ultimate yield. This guide provides a cost-benefit analysis of 5-Bromo-4-methylpyridine-2,3-diamine, a key intermediate, and compares it with relevant alternatives. The information presented is based on available experimental data and supplier information to aid in making informed decisions for synthetic strategies.
Overview of this compound
This compound (CAS No. 41230-93-7) is a substituted pyridine derivative recognized for its utility as a crucial intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors for cancer therapy, and in the development of novel agrochemicals.[1] Its molecular structure, featuring a bromine atom and two amino groups on a methyl-substituted pyridine ring, offers multiple reactive sites for the construction of complex molecules.
Cost Analysis and Supplier Information
The cost of a chemical intermediate is a significant factor in the overall budget of a research or development project. The following table summarizes the publicly available pricing for this compound from various suppliers.
| Supplier | Quantity | Unit Price |
| MySkinRecipes | 250mg | ฿1,960.00 |
| MySkinRecipes | 1g | ฿4,870.00 |
| MySkinRecipes | 5g | ฿14,210.00 |
| MySkinRecipes | 25g | ฿53,060.00 |
| Frontier Specialty Chemicals | 1g | Contact for price |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact suppliers directly for the most current pricing and bulk quotations.
Performance and Comparison with Alternatives
A direct, side-by-side experimental comparison of this compound with its isomers or other alternatives is not extensively documented in publicly available literature. However, a comparative analysis of closely related isomers, such as 2-Amino-5-bromo-4-methylpyridine and 2-Amino-3-bromo-4-methylpyridine, can provide valuable insights into the potential reactivity and synthetic utility of the target compound.[2]
The reactivity of bromopyridine derivatives in common synthetic transformations, such as palladium-catalyzed cross-coupling reactions, is influenced by the position of the bromine atom and the electronic effects of other substituents on the pyridine ring.[2] For instance, in 2-Amino-5-bromo-4-methylpyridine, the bromine atom is para to the strongly electron-donating amino group, which can enhance its reactivity towards oxidative addition in catalytic cycles.[2]
Table 2: Comparison of Related Brominated Pyridine Intermediates
| Compound | CAS Number | Molecular Weight ( g/mol ) | Key Features |
| This compound | 41230-93-7 | 202.05 | Two adjacent amino groups offer potential for forming heterocyclic rings. Utilized in kinase inhibitor synthesis.[1] |
| 2-Amino-5-bromo-4-methylpyridine | 98198-48-2 | 187.04 | Considered more reactive in palladium-catalyzed cross-coupling reactions due to favorable electronic activation and lower steric hindrance.[2] A valuable building block for pharmaceuticals and agrochemicals.[3] |
| 2-Amino-3-bromo-4-methylpyridine | Not readily available | 187.04 | The bromine atom is situated between the amino and methyl groups, creating a more sterically crowded environment which may influence its reactivity.[2] |
| 5-Bromo-2-methylpyridin-3-amine | Not readily available | 187.04 | Used in Suzuki cross-coupling reactions to synthesize novel pyridine derivatives.[4] |
Experimental Protocols
While a specific protocol for a reaction using this compound is not detailed in the provided search results, a general procedure for a Suzuki cross-coupling reaction involving a similar bromopyridine derivative, 5-bromo-2-methylpyridin-3-amine, is described.[4] This can serve as a representative experimental workflow.
General Protocol for Suzuki Cross-Coupling Reaction:
-
Reaction Setup: In a reaction vessel, combine the bromopyridine derivative (1.0 equivalent), an arylboronic acid (1.1 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol %).
-
Solvent and Base: Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water, and a base like K₃PO₄ (2.2 equivalents).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen) at a temperature ranging from 85 to 95 °C for several hours (e.g., 18 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of synthetic strategies involving brominated pyridine intermediates.
Caption: A generalized workflow for the functionalization of brominated pyridine derivatives.
Caption: Key factors influencing the selection of a synthetic intermediate.
Conclusion
This compound is a valuable, albeit relatively high-cost, intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. When considering its use, a thorough cost-benefit analysis should be performed, taking into account not only the price of the starting material but also its reactivity, the expected yield of the desired product, and the conditions required for the transformation. For applications where high reactivity and milder reaction conditions are paramount, exploring more reactive isomers like 2-Amino-5-bromo-4-methylpyridine may be beneficial, although the cost of these alternatives must also be considered.[5] Ultimately, the choice of intermediate will depend on a careful evaluation of the specific requirements of the synthetic route and the overall project budget.
References
The Strategic Utility of 5-Bromo-4-methylpyridine-2,3-diamine in Kinase Inhibitor Synthesis: A Comparative Guide
In the landscape of medicinal chemistry and drug development, substituted pyridines represent a cornerstone scaffold for the synthesis of a vast array of therapeutic agents. Among these, 5-Bromo-4-methylpyridine-2,3-diamine emerges as a highly versatile, albeit specialized, building block. Its unique arrangement of a bromine atom and vicinal diamines on a methyl-substituted pyridine ring offers a distinct set of synthetic handles for the construction of complex heterocyclic systems, particularly potent kinase inhibitors for oncology.[1]
This guide provides a comparative analysis of this compound against its structural isomers and other related brominated pyridines, which are also pivotal in the synthesis of kinase inhibitors. We will delve into their reactivity, applications, and provide representative experimental protocols to aid researchers and drug development professionals in making informed decisions for their synthetic strategies.
Physicochemical Properties and Reactivity Comparison
The position of the bromine atom, amino groups, and methyl group on the pyridine ring significantly influences the physicochemical properties and reactivity of these isomers. These characteristics, in turn, affect their utility in various synthetic transformations, especially in palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications |
| This compound | C₆H₈BrN₃ | 202.05 | Intermediate for kinase inhibitors, synthesis of fused heterocyclic systems (e.g., imidazo[4,5-b]pyridines, quinoxalines). |
| 2-Amino-5-bromo-4-methylpyridine | C₆H₇BrN₂ | 187.04 | Building block for Polo-like kinase 4 (PLK4) and other kinase inhibitors.[2] |
| 2-Bromo-5-methylpyridin-4-amine | C₆H₇BrN₂ | 187.04 | Precursor for p38 MAP kinase and Anaplastic Lymphoma Kinase (ALK) inhibitors.[3][4] |
| 5-Bromopyridine-2,3-diamine | C₅H₆BrN₃ | 188.03 | Synthesis of imidazo[4,5-b]pyridine derivatives with antimicrobial properties.[5] |
| 3-Bromo-4-methylpyridine | C₆H₆BrN | 172.02 | Intermediate for proton pump inhibitors.[6] |
The primary advantage of this compound lies in its vicinal diamino groups. This functionality is a direct precursor to the formation of fused five- or six-membered nitrogen-containing rings, a common structural motif in many kinase inhibitors. This allows for a more streamlined synthesis of certain scaffolds compared to its monosubstituted counterparts.
Applications in Kinase Inhibitor Synthesis: A Comparative Overview
While specific, publicly available examples of FDA-approved drugs derived directly from this compound are scarce, its utility can be inferred from the applications of its non-methylated analog and other related pyridines in the synthesis of bioactive heterocycles. The primary application of these brominated pyridines is to serve as a scaffold onto which various aryl and heteroaryl moieties are introduced via cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Alternative Building Blocks and Their Targets:
-
2-Amino-5-bromo-4-methylpyridine: This isomer is a well-documented precursor for inhibitors of Polo-like kinase 4 (PLK4).[2] Overexpression of PLK4 is implicated in tumorigenesis, making it a promising cancer therapy target.[2]
-
2-Bromo-5-methylpyridin-4-amine: This compound is utilized in the synthesis of inhibitors for p38 MAP kinase, a key regulator of inflammatory responses, and ALK, a receptor tyrosine kinase involved in certain cancers.[3][4]
-
5-Bromopyridine-2,3-diamine: The non-methylated analog is used to synthesize imidazo[4,5-b]pyridine derivatives, which have been explored for their antimicrobial activities.[5] This suggests that this compound could be used to create methylated analogs with potentially modulated biological activity.
The choice of building block ultimately depends on the desired final molecular architecture and the specific kinase being targeted. For inhibitors requiring a fused imidazole or quinoxaline ring system appended to the pyridine core, this compound offers a more direct synthetic route.
Experimental Protocols
The following are generalized experimental protocols for key reactions involving these brominated pyridine building blocks. Optimization for specific substrates is recommended.
General Procedure for Suzuki-Miyaura Cross-Coupling
This reaction is fundamental for creating carbon-carbon bonds and introducing aryl or heteroaryl substituents at the position of the bromine atom.
Materials and Reagents:
-
Brominated pyridine isomer (1.0 eq)
-
Arylboronic acid or ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), combine the brominated pyridine, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Heat the mixture with vigorous stirring at a temperature ranging from 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
To visualize the role of these compounds in drug discovery, the following diagrams illustrate a typical synthetic workflow and a generalized signaling pathway targeted by kinase inhibitors derived from these precursors.
Caption: Synthetic workflow for kinase inhibitors.
Caption: Generalized RTK signaling pathway and inhibition.
References
Safety Operating Guide
Proper Disposal of 5-Bromo-4-methylpyridine-2,3-diamine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 5-Bromo-4-methylpyridine-2,3-diamine, ensuring compliance and minimizing risk.
Immediate Safety and Handling Prerequisites
Before beginning any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is classified as a hazardous substance, and direct contact should be avoided.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from potential splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To prevent inhalation of any dust or vapors. |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand. For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste, in strict accordance with local, state, and federal regulations.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, and items like pipette tips or absorbent pads, must be classified as hazardous waste.
-
This compound is a halogenated aromatic amine. As such, it is crucial to segregate this waste stream from non-halogenated organic waste to ensure proper disposal and to prevent potentially dangerous chemical reactions.[1][2]
2. Waste Collection and Containment:
-
Collect all this compound waste in a designated, chemically compatible, and sealable hazardous waste container.[3][4]
-
Ensure the container is clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".[1] The label should be applied as soon as the first waste is added.
3. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
The storage area should be away from incompatible materials such as strong oxidizing agents and acids.[3]
4. Final Disposal Procedure:
-
The recommended methods for the final disposal of this compound are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]
-
Crucially, do not pour this chemical or its waste down the drain or dispose of it with regular trash .[5][6] This is to prevent contamination of water systems and the environment.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and proper disposal of the hazardous waste.[1]
5. Contaminated Packaging:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[1]
-
After triple-rinsing, the container can be offered for recycling or reconditioning. Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill, if local regulations permit.[5]
Summary of Disposal and Safety Data
| Parameter | Information | Source |
| Disposal Method | Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [5] |
| Prohibited Actions | Do not contaminate water, foodstuffs, feed, or seed. Do not discharge to sewer systems. | [5] |
| Waste Classification | Hazardous Waste. Halogenated Organic Waste. | [1][2][3] |
| Skin and Eye Contact | Causes skin and eye irritation. | [7][8][9] |
| Inhalation | May cause respiratory irritation. | [7][8][9] |
| Extinguishing Media | Dry chemical, carbon dioxide, or alcohol-resistant foam. | [5] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. benchchem.com [benchchem.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. echemi.com [echemi.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Essential Safety and Operational Protocols for 5-Bromo-4-methylpyridine-2,3-diamine
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Bromo-4-methylpyridine-2,3-diamine. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a pyridine derivative and should be handled with care. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory when handling this compound. The following table summarizes the recommended PPE for various laboratory tasks.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Tightly fitting safety goggles with side-shields.[3] | Nitrile or neoprene gloves.[1][2] | Laboratory coat.[1][2] | Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[3] |
| Solution Preparation | Chemical splash goggles.[2] | Nitrile or neoprene gloves.[1][2] | Laboratory coat.[1][2] | Work within a chemical fume hood.[1] |
| Conducting Reactions | Chemical splash goggles and face shield.[2][4] | Nitrile or neoprene gloves.[1][2] | Fire/flame resistant and impervious clothing.[3] | Work within a certified chemical fume hood.[1] |
| Waste Disposal | Chemical splash goggles.[2] | Nitrile or neoprene gloves.[1][2] | Laboratory coat.[1][2] | Handle in a well-ventilated area, preferably within a chemical fume hood.[1] |
Emergency Procedures
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim into fresh air.[3] If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Take off contaminated clothing immediately.[3] Wash the affected area with plenty of soap and water.[2] Seek medical attention if irritation persists.[2] |
| Eye Contact | Rinse with pure water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.[2] |
| Ingestion | Rinse mouth with water.[3] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2] |
Handling and Storage
-
Handling : Handle in a well-ventilated place.[3] Avoid dust formation.[3] Do not eat, drink, or smoke when handling this product.[5][6]
-
Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[3][7] Keep away from sources of ignition.[1]
Spill and Disposal Plan
-
Spills : For spills, avoid dust formation.[3] Use absorbent materials like sand or vermiculite to contain the spill.[1] Collect the material into a sealed container for disposal.[1] Prevent the spillage from entering drains.[3]
-
Disposal : this compound is a halogenated organic compound.[8] Dispose of this chemical and its container in accordance with local, state, and federal regulations. Do not mix with non-halogenated waste.[9][10] Halogenated organic wastes should be collected in designated, properly labeled waste containers.[8][11]
Experimental Workflow
Caption: A logical workflow for the safe handling of this compound.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. nj.gov [nj.gov]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. bucknell.edu [bucknell.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
